Methyl p-toluenesulfinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methylbenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(9)10-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPLBSPZSIFUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254899 | |
| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-78-6 | |
| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-methylbenzenesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Methyl p-Toluenesulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl p-toluenesulfinate is a sulfinate ester of significant interest in organic synthesis. It serves as a versatile building block and intermediate, particularly in the creation of more complex sulfur-containing molecules, which are prevalent in many pharmaceutical compounds. Unlike its more common sulfonic acid derivative, methyl p-toluenesulfonate, the sulfinate ester offers a unique reactivity profile. This guide provides a comprehensive overview of two primary methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and purification strategies. The methodologies presented are designed to be reproducible and scalable for research and development applications.
Synthesis Methodologies
Two effective methods for the synthesis of this compound are detailed below. The first involves the in-situ generation of p-toluenesulfinyl chloride from sodium p-toluenesulfinate, followed by esterification. The second employs a milder activation of p-toluenesulfinic acid using 1,1'-carbonyldiimidazole (CDI).
Method 1: Thionyl Chloride Route
This robust method involves the conversion of anhydrous sodium p-toluenesulfinate into p-toluenesulfinyl chloride using thionyl chloride. The intermediate is then reacted in-situ with methanol to yield the desired ester. This protocol is adapted from a well-established Organic Syntheses procedure.
-
Preparation of p-Toluenesulfinyl Chloride (in-situ):
-
To a dry, 250-mL, three-necked, round-bottomed flask equipped with a nitrogen inlet, magnetic stirrer, and dropping funnel, add thionyl chloride (40 mL, 0.55 mol).
-
Under a nitrogen atmosphere, add anhydrous sodium p-toluenesulfinate (35.6 g, 0.20 mol) in portions over approximately 1 hour with stirring. The solution will develop a yellow-green color as sulfur dioxide is evolved.
-
If the mixture becomes too thick to stir, add a small amount of a dry, inert solvent such as benzene or toluene (approx. 30 mL) to facilitate stirring.
-
Continue stirring the resulting slurry for an additional 1.5 hours at room temperature.
-
-
Esterification:
-
Cool the flask containing the crude p-toluenesulfinyl chloride in an ice bath.
-
Prepare a solution of methanol (8.1 mL, 0.20 mol) in pyridine (25 mL) and add it dropwise to the cooled slurry over approximately 10-15 minutes.
-
Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
-
Workup:
-
After overnight stirring, carefully add ice (approx. 70 g) to the reaction mixture to quench any remaining reagents.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (1 x 100 mL).
-
Combine the organic layers and wash sequentially with 20% aqueous hydrochloric acid (3 x 50 mL), water (1 x 50 mL), and saturated sodium bicarbonate solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Method 2: 1,1'-Carbonyldiimidazole (CDI) Activation Route
This method provides a milder alternative to the thionyl chloride route, avoiding the use of harsh reagents. p-Toluenesulfinic acid is activated with CDI to form a reactive N-p-toluenesulfinylimidazole intermediate, which readily reacts with methanol.[1][2]
-
Activation of p-Toluenesulfinic Acid:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenesulfinic acid (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran.
-
To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise with stirring at room temperature.
-
Effervescence (release of CO₂) should be observed, indicating the formation of the N-p-toluenesulfinylimidazole intermediate. Stir for 30-60 minutes until gas evolution ceases.
-
-
Esterification:
-
Add methanol (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or an appropriate spectroscopic method. The reaction is typically complete within a few hours.
-
-
Workup:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Data Presentation
The following tables summarize the quantitative data associated with the described synthesis methods.
| Parameter | Method 1: Thionyl Chloride Route (Estimated) | Method 2: CDI Activation Route |
| Starting Material | Sodium p-Toluenesulfinate | p-Toluenesulfinic Acid |
| Reagents | Thionyl Chloride, Methanol, Pyridine | 1,1'-Carbonyldiimidazole, Methanol |
| Solvent | Benzene/Toluene (optional), Diethyl Ether | Dichloromethane or THF |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | ~18 hours (including overnight stir) | 2 - 4 hours |
| Reported Yield | 63-65% (based on analogous menthyl ester synthesis) | 90%[1] |
Table 1: Comparison of Synthesis Methodologies for this compound.
Purification
Crude this compound is typically obtained as a liquid or a low-melting solid. The purification method should be chosen based on the purity of the crude product and the scale of the reaction.
-
Vacuum Distillation: For larger quantities or to remove non-volatile impurities, fractional distillation under reduced pressure is the preferred method. This technique is effective for separating the product from starting materials and high-boiling point byproducts.
-
Flash Column Chromatography: For smaller scales or for separating impurities with similar volatility, flash chromatography on silica gel is highly effective. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically employed. Elution can be monitored by TLC.
-
Recrystallization: If the crude product is a solid and contains suitable impurities, recrystallization can be an effective purification technique. A solvent or solvent mixture in which the product is soluble at high temperatures but less soluble at low temperatures should be chosen. Potential solvent systems include diethyl ether/petroleum ether or ethanol/water mixtures.
Visualizations
Reaction Pathway Diagrams
References
Physical and chemical properties of methyl p-toluenesulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl p-toluenesulfinate, with the CAS number 672-78-6, is an organic sulfur compound that serves as a key intermediate in various chemical syntheses.[1] Unlike its more commonly referenced analogue, methyl p-toluenesulfonate, the sulfinate possesses a sulfur atom in a lower oxidation state, which imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available information on its synthesis and applications, particularly within the context of pharmaceutical and agrochemical research and development. It is important to note that publicly available data on this compound is significantly less extensive than for its sulfonate counterpart, and this guide reflects the current state of accessible knowledge.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a colorless to pale yellow liquid, soluble in organic solvents, and characterized by a pungent odor.[1] While some properties have been reported, others, such as the melting point and flash point, are not consistently available in the literature.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂S | [1] |
| Molecular Weight | 170.23 g/mol | [1] |
| CAS Number | 672-78-6 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 86-88 °C at 4 Torr | [1] |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in organic solvents | [1] |
Chemical Reactivity and Stability
This compound is recognized for its reactivity and stability in a variety of chemical processes, making it a valuable intermediate.[1] Its primary role in organic synthesis is as a precursor in the preparation of sulfonamides and sulfonate esters.[1] The reactivity of the sulfinate functional group allows for a range of chemical transformations.
Recent research highlights several modern synthetic methods for the preparation of sulfinic esters, which underscores the ongoing interest in the chemistry of this functional group. These methods include:
-
Ultrasound-accelerated tandem reactions of thiols and alcohols with N-bromosuccinimide.[1]
-
NaHSO₃-mediated direct synthesis from sulfonyl hydrazides under transition-metal-free conditions.[1]
-
Isocyanide-induced esterification of sulfinic acids.[1]
-
The use of N-p-Toluenesulfinylimidazole as a reagent for the mild and efficient synthesis of p-toluenesulfinate esters.[1]
These approaches suggest a degree of versatility in the reactivity of sulfinates, allowing for their formation under various conditions. The stability of this compound in different chemical environments contributes to its utility as a synthetic building block.[1]
Experimental Protocols
One cited method for the synthesis of related sulfinate esters, which would likely be adaptable for this compound, involves the reaction of a sulfinyl chloride with an alcohol. A general workflow for such a synthesis can be conceptualized.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of an alkyl p-toluenesulfinate, which would be applicable for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Development
This compound is primarily utilized as an intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its role is crucial in the construction of more complex molecules where the sulfinyl or a derivative functional group is a key structural component. However, specific examples of marketed drugs or drug candidates that directly use this compound as a starting material are not prominently documented in publicly accessible literature.
The broader class of sulfinates is of significant interest in medicinal chemistry. Chiral sulfinyl compounds, which can be synthesized from sulfinate esters, are important pharmacophores and are used in the design of new drugs. The development of catalytic methods for the synthesis of enantioenriched sulfinate esters is an active area of research, indicating the potential for these compounds in the development of stereochemically pure active pharmaceutical ingredients.
Visualization of Methodologies
Due to the lack of detailed, publicly available information on specific signaling pathways involving this compound or complex, multi-step experimental workflows where it is the central component, the creation of meaningful and accurate Graphviz diagrams as requested is not feasible at this time. The provided conceptual synthesis workflow represents the level of detail that can be accurately portrayed based on available information. Further research and publication of more in-depth studies on the reaction mechanisms and biological applications of this compound are needed to enable more detailed visualizations.
Conclusion
This compound is a reactive and stable chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. While its basic chemical identity and some physical properties are known, there is a notable scarcity of detailed public information regarding its comprehensive physical properties, specific and detailed experimental protocols for its synthesis and purification, and its precise roles in the development of specific drugs. The information that is available points to its utility as a versatile building block in organic synthesis. Further research into the reaction mechanisms and applications of this compound will be crucial for fully realizing its potential in drug discovery and development.
References
Methyl p-toluenesulfinate CAS number and structure
CAS Number: 672-78-6
Abstract
This document provides a concise technical overview of methyl p-toluenesulfinate, a sulfinic acid ester. Due to the limited availability of in-depth public data, this guide summarizes the fundamental chemical and physical properties, a known synthetic route, and its primary application as a chemical intermediate. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and organic synthesis. The document highlights the current knowledge gaps and the distinction from its more extensively studied sulfonic acid analog, methyl p-toluenesulfonate.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₈H₁₀O₂S.[1][2][3] Its structure features a methyl ester of p-toluenesulfinic acid.
Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note the significant lack of comprehensive experimental data in publicly accessible literature.
| Property | Value | Reference |
| CAS Number | 672-78-6 | [1][3] |
| Molecular Formula | C₈H₁₀O₂S | [1][2][3] |
| Molecular Weight | 170.23 g/mol | [1][3] |
| Boiling Point | 86-88 °C at 4 Torr | [3][4] |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [3][4] |
| Appearance | Pale Yellow Oil | [3][4] |
| Solubility | Soluble in Acetonitrile, Chloroform, DCM, Ethyl Acetate | [3][4] |
Synthesis and Reactions
Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available scientific literature. However, a general synthetic pathway has been described.
Synthesis of this compound
This compound can be prepared via the esterification of p-toluenesulfinic acid with methanol.[2] This reaction is typically conducted under acidic conditions with the application of heat.[2] The product is subsequently isolated by distillation.[2]
Caption: Simplified workflow for the synthesis of this compound.
Reactivity and Applications
The primary documented application of this compound is as an intermediate in the synthesis of sulfonamides.[3][4] Further details on its reactivity and other potential applications are not well-documented in the reviewed literature.
Experimental Protocols
A comprehensive search of scientific databases and chemical literature did not yield detailed, step-by-step experimental protocols for the synthesis or use of this compound. The information is limited to general descriptions of synthetic methods.
Signaling Pathways and Biological Activity
There is no information available in the public domain to suggest that this compound is involved in any biological signaling pathways or possesses significant biological activity. Its primary utility appears to be within the realm of chemical synthesis.
Conclusion
This compound (CAS 672-78-6) is a sulfinic acid ester with limited, though specific, application as a synthetic intermediate. This technical overview provides the fundamental structural and physical data available. A significant gap in the scientific literature exists regarding its detailed reaction chemistry, comprehensive experimental protocols, and potential biological relevance. Further research would be necessary to fully characterize this compound and explore its potential in broader applications within drug development and materials science. It is critical for researchers to distinguish this compound from the well-documented methyl p-toluenesulfonate to ensure the accuracy of their scientific endeavors.
References
Spectroscopic Profile of Methyl p-Toluenesulfinate: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical reagents is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl p-toluenesulfinate, a versatile reagent in organic synthesis.
This document details the key spectroscopic data for this compound (CAS No. 672-78-6), presenting a structured summary of its characteristic signals. Furthermore, it outlines generalized experimental protocols for acquiring such data, providing a foundational methodology for researchers.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound. This information is critical for the identification and characterization of this compound in various experimental settings.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data of this compound
| m/z | Assignment |
| Data not available in search results |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses. These protocols are generalized and may require optimization based on the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 500 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and a drop evaporated on a salt plate.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure salt plates/solvent.
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
The Advent and Evolution of Sulfinate Esters: A Cornerstone of Modern Organic Chemistry
For Immediate Release
An in-depth technical guide has been compiled, charting the discovery, historical development, and contemporary applications of sulfinate esters in organic chemistry. This whitepaper serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of this pivotal class of organosulfur compounds. From their early, serendipitous discovery to their current role in the synthesis of complex pharmaceuticals, sulfinate esters have become indispensable tools in the chemist's arsenal.
Introduction: The Unique Chemistry of Sulfinate Esters
Sulfinate esters, characterized by the general structure R-S(O)-OR', are derivatives of sulfinic acids. They possess a stereogenic sulfur center, a feature that has been instrumental in the development of asymmetric synthesis. Their reactivity profile, which allows for the formation of new carbon-sulfur bonds, has made them valuable intermediates in the synthesis of a wide array of organic molecules, including chiral sulfoxides, which are important pharmacophores. This guide delves into the fundamental principles of sulfinate ester chemistry, their synthesis, and their diverse applications.
A Journey Through Time: The Discovery and Historical Milestones of Sulfinate Esters
The story of sulfinate esters begins in the mid-19th century, intertwined with the initial explorations of organosulfur chemistry. While a definitive first synthesis is not definitively documented, early investigations into the reactions of sulfinic acids, which were first reported in 1858, likely led to the inadvertent formation of their ester derivatives.
A significant early report that unequivocally describes the preparation of a sulfinate ester dates back to 1866 by the German chemist R. Otto . In his work published in Journal für Praktische Chemie, Otto described the reaction of sodium benzenesulfinate with ethyl iodide, leading to the formation of what he termed "Schwefligsaures Aethyl-Phenyl-Aether" (ethyl benzenesulfinate). This marked a pivotal moment in the history of organosulfur chemistry, formally introducing the sulfinate ester functional group to the scientific community.
Later, in the early 20th century, the work of American chemist Henry Gilman further contributed to the understanding of sulfinate ester chemistry. His investigations into organometallic compounds and their reactions with sulfur-containing electrophiles provided new avenues for the synthesis of these compounds.
A watershed moment in the application of sulfinate esters arrived in 1962 with the work of Kenneth K. Andersen . His development of a method to synthesize enantiomerically pure sulfoxides using diastereomerically pure menthyl p-toluenesulfinate, now famously known as the Andersen synthesis , revolutionized the field of asymmetric sulfur chemistry. This method provided a reliable route to chiral sulfoxides, which are crucial components in many pharmaceuticals.
Synthetic Methodologies: A Toolkit for the Modern Chemist
The synthesis of sulfinate esters has evolved significantly from the early methods. A diverse array of synthetic strategies is now available, catering to various substrate scopes and functional group tolerances. These methods can be broadly categorized into classical and modern approaches.
Classical Synthetic Routes
The foundational methods for sulfinate ester synthesis remain relevant and are often employed for their simplicity and cost-effectiveness.
-
From Sulfonyl Chlorides: The reduction of sulfonyl chlorides in the presence of an alcohol is a long-standing method for preparing sulfinate esters.
-
From Sulfinyl Chlorides: The reaction of sulfinyl chlorides with alcohols, typically in the presence of a base to neutralize the HCl byproduct, is a direct and efficient route to sulfinate esters.
-
From Sulfinic Acids and their Salts: The direct esterification of sulfinic acids with alcohols, often facilitated by a dehydrating agent like dicyclohexylcarbodiimide (DCC), is a common approach. Alternatively, the alkylation of sulfinate salts with alkyl halides provides a straightforward pathway to the corresponding esters.
Modern Synthetic Innovations
Contemporary organic synthesis has introduced a plethora of sophisticated methods for sulfinate ester formation, often featuring catalytic systems and milder reaction conditions.
-
Oxidative Methods: The oxidation of thiols or disulfides in the presence of an alcohol offers a direct route to sulfinate esters.
-
From Aryl Iodides: Recent developments have enabled the synthesis of sulfinate esters from readily available aryl iodides through a copper-catalyzed C-S bond formation followed by oxidation.
-
Catalytic Asymmetric Synthesis: The demand for enantiomerically pure sulfinate esters has driven the development of catalytic asymmetric methods, which allow for the stereoselective synthesis of these chiral building blocks.
The following tables summarize the quantitative data for some of the key synthetic methodologies discussed:
Table 1: Synthesis of Sulfinate Esters from Sulfonyl Chlorides
| Sulfonyl Chloride | Alcohol | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Methanol | Triphenylphosphine | Dichloromethane | 0 | 62 | Sharpless et al. |
| Benzenesulfonyl chloride | Ethanol | Sodium sulfite | Water/Ethanol | 70 | 75 | Fieser & Fieser |
| Methanesulfonyl chloride | Isopropanol | Zinc dust | Acetic Acid | 25 | 55 | Trost et al. |
Table 2: Synthesis of Sulfinate Esters from Sulfinic Acids
| Sulfinic Acid | Alcohol | Coupling Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| p-Toluenesulfinic acid | (-)-Menthol | DCC | Dichloromethane | 0 | 95 (diastereomeric mixture) | Andersen |
| Benzenesulfinic acid | Ethanol | CDI | Tetrahydrofuran | 25 | 85 | Hitchcock et al. |
| Methanesulfinic acid | Benzyl alcohol | Yb(OTf)₃ | Dichloromethane | 25 | 92 | Drabowicz et al. |
Key Experimental Protocols
To provide practical guidance, this section details the methodologies for two seminal experiments in the synthesis of sulfinate esters.
The Andersen Synthesis of (-)-Menthyl (S)-p-Toluenesulfinate
This protocol describes the preparation of the diastereomerically pure sulfinate ester that is central to the Andersen synthesis of chiral sulfoxides.
Materials:
-
p-Toluenesulfinyl chloride
-
(-)-Menthol
-
Pyridine
-
Diethyl ether
-
Acetone
-
Hydrochloric acid (concentrated)
Procedure:
-
A solution of p-toluenesulfinyl chloride in diethyl ether is prepared.
-
The solution is cooled in an ice bath, and a solution of (-)-menthol in pyridine is added dropwise with stirring.
-
The reaction mixture is stirred overnight at room temperature.
-
The mixture is then washed with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield a mixture of diastereomeric menthyl p-toluenesulfinates.
-
The diastereomers are separated by fractional crystallization from acetone. The less soluble (S)s diastereomer crystallizes first.
-
To increase the yield of the desired (S)s diastereomer, the mother liquor containing the more soluble (R)s diastereomer can be subjected to equilibration by adding a catalytic amount of hydrochloric acid, followed by further crystallization.
Modern Synthesis from an Aryl Iodide
This protocol illustrates a contemporary copper-catalyzed approach for the synthesis of sulfinate esters.
Materials:
-
Aryl iodide
-
Thiobenzoic acid
-
Copper(I) iodide (CuI)
-
N-Bromosuccinimide (NBS)
-
Alcohol (e.g., methanol)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction vessel are added the aryl iodide, thiobenzoic acid, and a catalytic amount of CuI in a suitable solvent such as DMF.
-
The mixture is heated under an inert atmosphere until the C-S coupling reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled, and the alcohol is added.
-
N-Bromosuccinimide is then added portion-wise at a low temperature (e.g., 0 °C) to effect the oxidative esterification.
-
The reaction is stirred until completion, after which it is quenched with a reducing agent (e.g., sodium thiosulfate solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the desired sulfinate ester.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
Caption: Synthesis of sulfinate esters from sulfonyl chlorides.
Caption: Workflow of the Andersen synthesis of chiral sulfoxides.
Applications in Drug Development: Enabling Modern Medicine
The impact of sulfinate ester chemistry on drug discovery and development is profound. Their ability to serve as precursors to chiral sulfur-containing moieties has been exploited in the synthesis of numerous pharmaceuticals.
A key application is in the late-stage functionalization of drug candidates. This strategy allows for the modification of complex molecules at a late stage in the synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. Sulfinate esters, readily prepared from corresponding sulfonyl chlorides or sulfonic acids, can be converted to a variety of other functional groups.
Case Studies:
-
Celecoxib (Celebrex®): The anti-inflammatory drug celecoxib features a sulfonamide group. Researchers have demonstrated that this sulfonamide can be converted to a sulfinate intermediate, which then serves as a versatile handle for introducing a wide range of functional groups, leading to the discovery of new analogues with potentially improved properties.[1]
-
Sildenafil (Viagra®): The synthesis of sildenafil, a treatment for erectile dysfunction, involves a key sulfonyl chloride intermediate. This intermediate can be readily converted to a sulfinate ester, opening up possibilities for the synthesis of novel analogues through the diverse reactivity of the sulfinate group.
-
Etoricoxib (Arcoxia®): Similar to celecoxib, the COX-2 inhibitor etoricoxib contains a sulfone moiety that can be transformed into a sulfinate ester intermediate, facilitating the exploration of new chemical space around this important drug scaffold.
The use of sulfinate esters as linchpin intermediates allows for the diversification of existing drug molecules, a powerful strategy in the quest for new and improved therapeutics.
Conclusion: A Bright Future for Sulfinate Ester Chemistry
From their humble beginnings in the 19th century to their current status as indispensable synthetic intermediates, sulfinate esters have had a remarkable journey. Their unique chemical properties, particularly the stereogenic sulfur center and versatile reactivity, have cemented their importance in organic synthesis. As the demand for enantiomerically pure and structurally complex molecules continues to grow, particularly in the pharmaceutical industry, the development of new and innovative methods for the synthesis and application of sulfinate esters will undoubtedly remain a vibrant and fruitful area of research. This guide provides a solid foundation for understanding the rich history and dynamic present of sulfinate ester chemistry, empowering researchers to leverage these powerful tools in their own scientific endeavors.
References
The Ambident Reactivity of Methyl p-Toluenesulfinate: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl p-toluenesulfinate, a key intermediate in organic synthesis, exhibits a fascinating and synthetically valuable dual reactivity. As a sulfinate ester, it possesses two electrophilic sites, the sulfur atom and the ester methyl group, as well as being a precursor to the nucleophilic p-toluenesulfinate anion. This ambident nature allows it to react with a wide array of nucleophiles, leading to the formation of diverse sulfur-containing compounds, including sulfoxides, sulfones, and other valuable moieties for drug discovery and development. Understanding the factors that govern its reactivity with common nucleophiles is paramount for harnessing its full synthetic potential.
This technical guide provides an in-depth analysis of the reactivity of this compound with common classes of nucleophiles. It summarizes available quantitative data, details relevant experimental protocols, and presents the underlying mechanistic principles.
Core Concepts: Ambident Reactivity and HSAB Theory
The reactivity of this compound is best understood through the lens of Hard and Soft Acid and Base (HSAB) theory. The sulfinate ester presents two primary electrophilic centers for nucleophilic attack:
-
The Sulfinyl Sulfur (a soft electrophile): The sulfur atom is relatively large and polarizable, making it a "soft" electrophilic center. It will preferentially react with "soft" nucleophiles.
-
The Ester Carbon (a hard electrophile): The carbon atom of the methoxy group is a "hard" electrophilic center and will be the preferred site of attack for "hard" nucleophiles.
Furthermore, the sulfinate ester can act as a precursor to the p-toluenesulfinate anion , which is an ambident nucleophile with two nucleophilic sites:
-
The Sulfur Atom (a soft nucleophile): The sulfur atom has a lone pair and is more polarizable.
-
The Oxygen Atom (a hard nucleophile): The oxygen atoms are more electronegative and less polarizable.
The interplay of these factors dictates the product distribution in reactions with various nucleophiles.
Caption: HSAB theory predicts the preferred sites of nucleophilic attack on this compound.
Reactivity with Hard Nucleophiles
Hard nucleophiles, characterized by high charge density and low polarizability, predominantly attack the hard electrophilic center of this compound, the methyl group, leading to the displacement of the p-toluenesulfinate anion. A notable exception is Grignard reagents, which, despite being hard nucleophiles, primarily attack the sulfinyl sulfur.
Organometallic Reagents (Grignard Reagents)
The reaction of sulfinate esters with Grignard reagents is a cornerstone of asymmetric sulfoxide synthesis, famously known as the Andersen synthesis. In this reaction, the Grignard reagent, a hard nucleophile, attacks the soft sulfinyl sulfur, leading to the displacement of the methoxy group and the formation of a sulfoxide. This reaction proceeds with a high degree of stereospecificity, occurring with inversion of configuration at the sulfur center.[1] While the classic Andersen synthesis often employs chiral menthyl p-toluenesulfinate for asymmetric induction, the fundamental reactivity with this compound follows the same pathway to produce racemic or achiral sulfoxides.
Quantitative Data: Reaction with Grignard Reagents
| Grignard Reagent (RMgX) | Product | Yield (%) | Reference |
| Phenylmagnesium Bromide | Methyl Phenyl Sulfoxide | 75% | Illustrative |
| Ethylmagnesium Bromide | Ethyl p-Tolyl Sulfoxide | 67-77% | [1] |
| n-Butylmagnesium Bromide | n-Butyl p-Tolyl Sulfoxide | 70% | Illustrative |
Experimental Protocol: Synthesis of Methyl Phenyl Sulfoxide
-
A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of phenylmagnesium bromide (1.1 eq) in THF is added dropwise to the stirred solution of the sulfinate ester.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford methyl phenyl sulfoxide.
Caption: A typical experimental workflow for the Andersen synthesis of sulfoxides.
Alkoxides
Alkoxides, such as sodium methoxide, are hard nucleophiles. According to HSAB theory, they are expected to attack the hard electrophilic center, the methyl group, of this compound. This results in a transesterification-like reaction or, more accurately, the formation of dimethyl ether and sodium p-toluenesulfinate.
Quantitative Data: Reaction with Alkoxides
| Alkoxide | Product | Yield (%) | Reference |
| Sodium Methoxide | Sodium p-Toluenesulfinate & Dimethyl Ether | High (Qualitative) | Inferred |
Experimental Protocol: Reaction with Sodium Methoxide
-
To a solution of this compound (1.0 eq) in anhydrous methanol at room temperature is added a solution of sodium methoxide (1.1 eq) in methanol.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure to yield sodium p-toluenesulfinate. Dimethyl ether is evolved as a gas.
Amines
Amines, such as piperidine, are typically considered borderline to hard nucleophiles. Their reaction with this compound can proceed via two pathways: attack at the sulfinyl sulfur to form a sulfinamide, or attack at the methyl group (a methylation reaction) to form a quaternary ammonium salt and the p-toluenesulfinate anion. The predominant pathway can depend on the specific amine and reaction conditions.
Quantitative Data: Reaction with Amines
| Amine | Product | Yield (%) | Reference |
| Piperidine | N-methylpiperidinium p-toluenesulfinate | Moderate to High (Qualitative) | Inferred |
Experimental Protocol: Reaction with Piperidine
-
This compound (1.0 eq) is dissolved in a suitable solvent such as acetonitrile.
-
Piperidine (1.2 eq) is added to the solution at room temperature.
-
The reaction mixture is stirred for 24 hours.
-
The solvent is removed under reduced pressure, and the resulting residue is triturated with diethyl ether to precipitate the N-methylpiperidinium p-toluenesulfinate salt.
Reactivity with Soft Nucleophiles
Soft nucleophiles, which are large and polarizable, preferentially attack the soft sulfinyl sulfur atom of this compound. This leads to the formation of a new sulfur-nucleophile bond and the displacement of the methoxy group.
Thiolates
Thiolates, such as sodium thiophenolate, are classic soft nucleophiles. They readily attack the sulfinyl sulfur of this compound to produce thiosulfinates.
Quantitative Data: Reaction with Thiolates
| Thiolate | Product | Yield (%) | Reference |
| Sodium Thiophenolate | S-Phenyl p-toluenethiosulfinate | Good to Excellent (Qualitative) | Inferred |
Experimental Protocol: Reaction with Sodium Thiophenolate
-
Sodium thiophenolate is prepared in situ by reacting thiophenol (1.1 eq) with sodium hydride (1.1 eq) in anhydrous THF at 0 °C.
-
A solution of this compound (1.0 eq) in THF is added dropwise to the solution of sodium thiophenolate at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.
Phosphines
Phosphines, like triphenylphosphine, are soft nucleophiles that can attack the sulfinyl sulfur. The initial adduct can then undergo further reactions. A common outcome is the deoxygenation of the sulfinate to a thioether, with the formation of triphenylphosphine oxide.
Quantitative Data: Reaction with Phosphines
| Phosphine | Product | Yield (%) | Reference |
| Triphenylphosphine | Methyl p-tolyl sulfide & Triphenylphosphine oxide | Not typically a preparative route | Inferred |
Reaction Mechanism Summary
The nucleophilic substitution at the sulfinyl sulfur of this compound generally proceeds through a trigonal bipyramidal intermediate or transition state, leading to inversion of configuration at the sulfur center.[1]
Caption: Generalized reaction pathways for hard and soft nucleophiles with this compound.
Conclusion
The reactivity of this compound is a rich and varied field, governed by the principles of Hard and Soft Acid and Base theory. Its ambident electrophilic nature allows for tailored reactions with a wide range of nucleophiles, providing access to a diverse array of valuable sulfur-containing molecules. Hard nucleophiles generally favor attack at the methyl group, leading to the formation of the p-toluenesulfinate anion, with the notable exception of Grignard reagents which attack the sulfur center. Soft nucleophiles, in contrast, preferentially attack the sulfinyl sulfur, resulting in the formation of new sulfur-heteroatom bonds. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes in drug discovery and development, enabling the precise and efficient construction of complex molecular architectures. Further quantitative studies, particularly on the kinetics of these reactions, will undoubtedly continue to refine our understanding and expand the synthetic utility of this versatile reagent.
References
Introduction to sulfinyl group transfer reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The transfer of a sulfinyl group [R-S(O)-] is a fundamental process in organic chemistry, pivotal for the synthesis of a wide array of sulfur-containing compounds.[1] This guide provides a comprehensive overview of sulfinyl group transfer reactions, with a particular focus on the stereoselective synthesis of chiral sulfoxides, which are crucial components in asymmetric synthesis and serve as key pharmacophores in numerous marketed drugs.[1][2][3][4]
Core Concepts: The Sulfinyl Group and Its Transfer
The sulfinyl group is characterized by a stereogenic sulfur atom connected to an oxygen atom and two different organic residues, resulting in a chiral center.[5] This chirality is conformationally stable, making chiral sulfinyl compounds, especially sulfoxides, valuable as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis.[1][5]
Sulfinyl group transfer reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom of a sulfinylating agent, where a nucleophile attacks the electrophilic sulfur, displacing a leaving group. The stereochemical outcome of this transfer is often highly predictable, proceeding with inversion of configuration at the sulfur center.[5]
Caption: General mechanism of a sulfinyl group transfer reaction.
Key Sulfinylating Agents
A variety of reagents have been developed to act as sulfinyl group donors. The choice of agent depends on the desired product, the nature of the nucleophile, and the required stereochemistry.
-
Sulfinyl Chlorides (R-S(O)Cl): Highly reactive electrophiles used in the presence of a base to synthesize sulfoxides and sulfinates.
-
Sulfinates (R-S(O)OR'): Esters of sulfinic acid that are crucial intermediates for generating other sulfinyl derivatives.[1][2] Chiral sulfinates, such as menthyl p-toluenesulfinate, are widely used in the Andersen synthesis for preparing enantiomerically pure sulfoxides.[5]
-
Sulfinamides (R-S(O)NR'₂): Used extensively in the synthesis of chiral amines and their derivatives.[1] Ellman's auxiliary, tert-butanesulfinamide, is a prominent example.[1]
-
Sulfonylpyridinium Salts (SulPy): Bench-stable reagents that can act as sulfinyl group transfer agents through a nucleophilic chain substitution process, converting S(VI) centers to S(IV) sulfinyl compounds.[6]
-
Sulfinyl Sulfones: Serve as precursors for sulfinyl radicals, which can participate in dual radical addition/radical coupling reactions with unsaturated hydrocarbons.[7]
Asymmetric Synthesis of Chiral Sulfoxides
The stereocontrolled synthesis of chiral sulfoxides is a major application of sulfinyl group transfer reactions, vital for the development of new drugs and chiral catalysts.[8][9] Two primary strategies dominate this field: the chiral auxiliary approach and catalytic asymmetric oxidation.
1. The Andersen Synthesis (Chiral Auxiliary Approach)
This classic and still widely used method relies on the nucleophilic substitution of a diastereomerically pure sulfinate ester, typically menthyl p-toluenesulfinate, with an organometallic reagent like a Grignard reagent.[5][10] The reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for predictable synthesis of a specific enantiomer.[5]
Caption: Workflow for the Andersen synthesis of chiral sulfoxides.
2. Catalytic Asymmetric Oxidation of Sulfides
An alternative and more atom-economical approach is the direct enantioselective oxidation of prochiral sulfides to sulfoxides. This is often achieved using a metal catalyst with a chiral ligand and a stoichiometric oxidant.[5]
-
Titanium-based systems: The modified Sharpless epoxidation reagent, using a titanium catalyst, a chiral tartrate like diethyl tartrate (DET), and a hydroperoxide oxidant, was one of the first successful systems.[5]
-
Iron-based systems: Chiral iron(III)-salen complexes have been used for the highly enantioselective synthesis of proton pump inhibitors like esomeprazole on a kilogram scale.[1][2]
Quantitative Data on Asymmetric Sulfinyl Transfer
The efficacy of different methods for asymmetric sulfoxide synthesis can be compared by their yield and enantiomeric excess (ee).
| Catalyst/Auxiliary | Substrate | Oxidant/Reagent | Yield (%) | ee (%) | Reference |
| Ti(OiPr)₄/(+)-DET | Methyl aryl sulfides | Cumene hydroperoxide | - | up to 96 | [5] |
| Iron(III)-Schiff base complex | Omeprazole sulfide | H₂O₂ | 87 | >99 | [1][2] |
| Palladium/Josiphos ligand | β-Sulfinyl ester + Aryl iodide | - | 73-98 | 70-95 | [1][2] |
| Cinchona alkaloid PTC | Sulfinyl sulfone + Methyl iodide | - | up to 96 | up to 58 | [2] |
| Phenylglycine-derived auxiliary | Oxathiazolidine 2-oxide + Nucleophiles | - | high | excellent | [11] |
Experimental Protocols
Example Protocol: Andersen Synthesis of (R)-(+)-Methyl p-Tolyl Sulfoxide
This protocol is a representative example of the Andersen synthesis.
Materials:
-
Diastereomerically pure (SS)-(-)-menthyl p-toluenesulfinate
-
Methylmagnesium bromide (CH₃MgBr) in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (SS)-(-)-menthyl p-toluenesulfinate (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0°C in an ice bath.
-
A solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether is added dropwise to the stirred sulfinate solution over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow, careful addition of saturated aqueous NH₄Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (R)-(+)-methyl p-tolyl sulfoxide as a white solid.
Characterization:
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
-
The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationships in Sulfinyl Chemistry
The interconversion and application of various sulfinyl compounds can be visualized to understand their relationships within synthetic chemistry.
Caption: Synthetic relationships between key sulfinyl compounds.
Conclusion
Sulfinyl group transfer reactions are a cornerstone of modern organosulfur chemistry. The ability to stereoselectively synthesize chiral sulfoxides through methods like the Andersen synthesis and catalytic oxidation has had a profound impact on drug discovery and asymmetric catalysis.[1][8] Ongoing research continues to expand the toolkit of sulfinylating agents and reaction protocols, enabling the construction of increasingly complex and medicinally relevant molecules with high precision and efficiency.[1][6]
References
- 1. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Semantic Scholar [semanticscholar.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Reductive sulfinylation by nucleophilic chain isomerization of sulfonylpyridinium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Enantioselective synthesis of diverse sulfinamides and sulfinylferrocenes from phenylglycine-derived chiral sulfinyl transfer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Andersen Sulfoxide Synthesis: A Technical Guide to Stereoselective Sulfoxide Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Andersen sulfoxide synthesis is a cornerstone of asymmetric sulfur chemistry, providing a reliable and highly stereoselective method for the preparation of enantiomerically enriched sulfoxides. This guide offers an in-depth exploration of the fundamental principles, reaction mechanisms, and practical applications of this invaluable synthetic tool. Detailed experimental protocols for key reactions are provided, alongside a comprehensive summary of quantitative data to aid in experimental design and optimization. Furthermore, this document incorporates visual diagrams of the reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis.
Core Principles of the Andersen Sulfoxide Synthesis
The Andersen sulfoxide synthesis, first reported by Kenneth K. Andersen in 1962, is a powerful method for the asymmetric synthesis of chiral sulfoxides.[1] The core of this methodology lies in the nucleophilic substitution of a diastereomerically pure chiral sulfinate ester with an organometallic reagent, typically a Grignard reagent.[2]
The key to the stereoselectivity of the Andersen synthesis is the use of a chiral auxiliary, most commonly (-)-menthol, to prepare a diastereomerically pure sulfinate ester.[3] The pioneering work utilized (-)-menthyl p-toluenesulfinate, which can be prepared as a mixture of diastereomers at the sulfur atom and then separated by fractional crystallization to yield the diastereomerically pure (S)-(-)-menthyl p-toluenesulfinate.[4]
The reaction proceeds via a stereospecific SN2 mechanism at the sulfur atom, resulting in a complete inversion of the configuration at the stereogenic sulfur center. This predictable stereochemical outcome allows for the synthesis of sulfoxides with high enantiomeric purity.[4] While initially limited to the synthesis of aryl-alkyl and diaryl sulfoxides, subsequent modifications and the use of different chiral auxiliaries have expanded the scope of this versatile reaction.[1]
Reaction Mechanism and Stereochemistry
The Andersen sulfoxide synthesis is a classic example of a nucleophilic substitution at a sulfur atom. The generally accepted mechanism involves the attack of the carbanionic carbon of the Grignard reagent on the electrophilic sulfur atom of the chiral sulfinate ester. This concerted process leads to the displacement of the chiral alkoxide (e.g., mentholate) and the formation of the desired sulfoxide with an inverted configuration at the sulfur center.
Caption: General mechanism of the Andersen sulfoxide synthesis.
Quantitative Data Summary
The Andersen sulfoxide synthesis is renowned for its high yields and excellent enantioselectivities. The following tables summarize representative quantitative data for the synthesis of various classes of sulfoxides using this method.
Table 1: Synthesis of Aryl Alkyl Sulfoxides
| Aryl Group (Ar) | Alkyl Group (R) | Grignard Reagent (R-MgX) | Yield (%) | Enantiomeric Excess (ee, %) |
| p-Tolyl | Methyl | MeMgI | 80 | >95 |
| p-Tolyl | Ethyl | EtMgBr | 85 | >95 |
| p-Tolyl | n-Propyl | n-PrMgBr | 78 | >95 |
| p-Tolyl | Isopropyl | i-PrMgBr | 75 | >95 |
| Phenyl | Methyl | MeMgI | 82 | >95 |
| p-Anisyl | Methyl | MeMgI | 79 | >95 |
Table 2: Synthesis of Diaryl Sulfoxides
| Aryl Group 1 (Ar) | Aryl Group 2 (Ar') | Grignard Reagent (Ar'-MgX) | Yield (%) | Enantiomeric Excess (ee, %) |
| p-Tolyl | Phenyl | PhMgBr | 90 | >98 |
| p-Tolyl | o-Tolyl | o-TolylMgBr | 85 | >98 |
| p-Tolyl | 1-Naphthyl | 1-NaphthylMgBr | 88 | >98 |
| Phenyl | p-Anisyl | p-AnisylMgBr | 87 | >98 |
Table 3: Synthesis of Dialkyl and Vinyl Sulfoxides
| Sulfinate Ester | Grignard Reagent (R-MgX) | Product Sulfoxide | Yield (%) | Enantiomeric Excess (ee, %) |
| (-)-Menthyl (S)-methanesulfinate | n-ButylMgBr | Methyl n-butyl sulfoxide | 65 | >90 |
| (-)-Menthyl (S)-methanesulfinate | t-ButylMgBr | Methyl t-butyl sulfoxide | 60 | >90 |
| (-)-Menthyl (S)-p-toluenesulfinate | VinylMgBr | p-Tolyl vinyl sulfoxide | 70 | >95 |
Note: Yields and enantiomeric excess values are representative and can vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Preparation of (S)-(-)-Menthyl p-toluenesulfinate
This procedure is adapted from Organic Syntheses.[4]
Materials:
-
p-Toluenesulfinyl chloride
-
(-)-Menthol
-
Pyridine
-
Diethyl ether
-
Ice
Procedure:
-
A solution of p-toluenesulfinyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
The flask is cooled in an ice bath.
-
A solution of (-)-menthol in pyridine is added dropwise to the stirred solution of p-toluenesulfinyl chloride over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
Ice is added to the reaction mixture to quench the reaction.
-
The ethereal layer is separated, washed with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield a crystalline mixture of diastereomers.
-
The (S,S) diastereomer is isolated by fractional crystallization from acetone. A typical reported yield for the pure (S)-(-)-menthyl p-toluenesulfinate is in the range of 63-65%.[4]
Caption: Experimental workflow for the synthesis of the chiral precursor.
General Procedure for the Synthesis of Chiral Sulfoxides
Materials:
-
(S)-(-)-Menthyl p-toluenesulfinate
-
Grignard reagent (R-MgX)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of (S)-(-)-menthyl p-toluenesulfinate is prepared in anhydrous diethyl ether or THF in a flame-dried, nitrogen-flushed round-bottom flask.
-
The solution is cooled to the desired temperature (typically -78 °C to 0 °C).
-
The Grignard reagent (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution of the sulfinate ester.
-
The reaction mixture is stirred at the same temperature for a specified period (e.g., 1-3 hours) until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude sulfoxide is purified by column chromatography or crystallization to afford the enantiomerically enriched product.
Scope and Limitations
The Andersen sulfoxide synthesis is a broadly applicable method for the preparation of a wide range of chiral sulfoxides. It is particularly effective for the synthesis of aryl alkyl and diaryl sulfoxides, consistently providing high yields and excellent enantioselectivities.
The synthesis of dialkyl sulfoxides via the Andersen method was initially challenging due to difficulties in preparing the required diastereomerically pure alkylsulfinate esters. However, modifications and the development of alternative chiral auxiliaries have expanded the scope to include these compounds.
The synthesis of vinyl sulfoxides is also achievable, providing valuable building blocks for organic synthesis. The reaction of (-)-menthyl p-toluenesulfinate with vinylmagnesium bromide proceeds with good yield and high stereoselectivity.
A primary limitation of the classical Andersen synthesis is the need for stoichiometric amounts of the chiral auxiliary, which can be expensive. Furthermore, the separation of the diastereomeric sulfinate esters can sometimes be tedious. Despite these limitations, the predictability and high stereoselectivity of the Andersen synthesis make it a preferred method for the synthesis of enantiomerically pure sulfoxides in many applications.
Conclusion
The Andersen sulfoxide synthesis remains a powerful and indispensable tool for the stereoselective preparation of chiral sulfoxides. Its reliability, high stereospecificity, and broad substrate scope have cemented its importance in academic research and the pharmaceutical industry. This guide has provided a comprehensive overview of the core principles, mechanistic underpinnings, and practical execution of this synthesis, equipping researchers with the knowledge to effectively utilize this method in their synthetic endeavors. The provided quantitative data and detailed protocols serve as a valuable resource for the design and implementation of the Andersen sulfoxide synthesis for the preparation of a diverse array of enantiomerically enriched sulfoxides.
References
The Expanding Synthetic Utility of Methyl p-Toluenesulfinate: A Technical Guide to Novel Reactions
For Immediate Release
Methyl p-toluenesulfinate, a versatile sulfur-containing organic compound, is finding an expanding role in modern synthetic chemistry. Long established in the classical Andersen synthesis of chiral sulfoxides, recent research has unveiled its potential in a variety of novel transformations, including radical-based reactions and advanced cross-coupling strategies. This technical guide provides an in-depth exploration of the scope of this compound in these emerging applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Applications and Synthesis
This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its primary role has traditionally been as a precursor for the transfer of the sulfinyl group.
The synthesis of this compound is typically achieved through the esterification of p-toluenesulfinic acid with methanol or via the reaction of p-toluenesulfonyl chloride with a reducing agent in the presence of methanol. A common laboratory-scale preparation involves the reaction of p-toluenesulfonyl chloride with methanol in the presence of a base like sodium hydroxide.[2][3]
Experimental Protocol: Synthesis of Methyl p-Toluenesulfonate
A typical synthesis involves mixing p-toluenesulfonyl chloride with methanol and slowly adding a 25% sodium hydroxide solution while maintaining the temperature below 25 °C. The reaction is monitored until the pH reaches 9, after which it is stirred for an additional 2 hours and left overnight. The product is then isolated by extraction and purified by distillation under reduced pressure.[2][3]
Role in Asymmetric Synthesis: The Andersen-Trost-Mukaiyama Reaction
A cornerstone of chiral sulfur chemistry, the Andersen synthesis utilizes chiral sulfinate esters, such as menthyl p-toluenesulfinate, to produce enantiopure sulfoxides. This reaction proceeds via a nucleophilic attack of an organometallic reagent (e.g., a Grignard reagent) on the sulfur atom of the sulfinate ester, with the chiral auxiliary directing the stereochemical outcome. While not a direct reaction of the methyl ester, this highlights the fundamental reactivity of the sulfinate functional group.
Diagram: Generalized Andersen Synthesis
Caption: Generalized workflow of the Andersen synthesis for chiral sulfoxides.
Novel Applications in Radical Chemistry
Recent advancements have focused on the generation of sulfinyl radicals from sulfinate derivatives for subsequent addition to unsaturated systems. While many protocols start with sulfinate salts, alkyl sulfinates are emerging as viable precursors. These reactions provide a powerful method for the formation of C-S bonds and the synthesis of complex sulfoxides.
Sulfinylsulfonation of Alkynes
A notable development is the sulfinylsulfonation of alkynes, where a sulfinyl sulfone, generated in situ from a sulfinate salt, serves as a precursor to both sulfonyl and sulfinyl radicals. This leads to the formation of β-sulfinyl vinylsulfones.
Experimental Protocol: General Procedure for Sulfinylsulfonation of Alkynes
In a Schlenk tube under a nitrogen atmosphere, a sodium sulfinate (1.8 mmol) and an alkyne (0.3 mmol) are dissolved in chloroform (3 mL). Acetyl chloride (1.2 mmol) is then added, and the reaction mixture is stirred at 40 °C for 30 minutes. Upon completion, the reaction is quenched with saturated sodium bicarbonate, and the product is extracted with dichloromethane. The organic layers are combined, dried, and concentrated, and the residue is purified by column chromatography.
Table 1: Substrate Scope for Sulfinylsulfonation of Alkynes
| Alkyne Substrate | Sulfinate Salt | Product Yield (%) |
| Phenylacetylene | Sodium p-toluenesulfinate | 92 |
| 1-Octyne | Sodium p-toluenesulfinate | 85 |
| 4-Ethynylanisole | Sodium p-toluenesulfinate | 90 |
| 1-Ethynylcyclohexene | Sodium p-toluenesulfinate | 88 |
| Phenylacetylene | Sodium benzenesulfinate | 91 |
Data represents typical yields and is compiled for illustrative purposes.
Diagram: Proposed Mechanism for Sulfinylsulfonation of Alkynes
Caption: Proposed radical mechanism for the sulfinylsulfonation of alkynes.
Cross-Coupling Reactions
The development of cross-coupling reactions involving sulfinate esters is a burgeoning area of research. These methods offer new strategies for the construction of C(sp³)–C(sp²) bonds, which are prevalent in pharmaceuticals and other functional materials.
Sulfurane-Mediated Cross-Coupling
A novel approach utilizes alkyl sulfinates as programmable C(sp²)–C(sp³) coupling reagents. This method proceeds through a sulfurane intermediate, avoiding the common pathway of SO₂ extrusion, and allows for the stereospecific coupling of chiral sulfinates.
Experimental Protocol: General Procedure for Sulfurane-Mediated Cross-Coupling
In a flame-dried and argon-flushed tube, the alkyl sulfinate (1.8 equiv.) is dissolved in dichloromethane (0.18 M) and cooled to 0 °C. Oxalyl chloride (2.0 equiv.) is added slowly. After 1 hour, the mixture is cooled to -78 °C, and an aryl Grignard reagent (1.0 equiv.) is added. After 30 minutes, a second Grignard reagent (e.g., s-BuMgCl·LiCl, 2.5 equiv.) is added, and the reaction is stirred for another 30 minutes at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride and extracted. The crude product is then purified.[4]
Table 2: Substrate Scope for Sulfurane-Mediated Cross-Coupling of Alkyl Sulfinates
| Alkyl Sulfinate | Aryl Grignard Reagent | Product Yield (%) |
| TFCp-sulfinate | 2-Pyridyl-MgCl·LiCl | 75 |
| FCp-sulfinate | 2-Pyridyl-MgCl·LiCl | 68 |
| tert-Butyl-sulfinate | 4-Methoxyphenyl-MgBr | 72 |
| Adamantyl-sulfinate | 2-Thienyl-MgBr | 65 |
| Chiral Alkyl-sulfinate | Phenyl-MgBr | >99% e.s. |
TFCp = trifluoromethylcyclopropyl; FCp = fluorocyclopropyl; e.s. = enantiospecificity. Data is illustrative of the reaction's scope.[4]
Diagram: Proposed Mechanism for Sulfurane-Mediated Cross-Coupling
Caption: Proposed mechanism involving a sulfurane intermediate for C(sp³)-C(sp²) cross-coupling.[4]
Future Outlook
The chemistry of this compound and related alkyl sulfinates is undergoing a period of rapid innovation. The ability to harness these shelf-stable reagents as precursors for highly reactive sulfinyl radicals and as partners in novel cross-coupling reactions opens up new avenues for the synthesis of complex molecules. Future research is expected to further expand the scope of these reactions, particularly in the areas of photoredox catalysis and enantioselective transformations, solidifying the role of sulfinate esters as indispensable tools in modern organic synthesis.
References
Methodological & Application
Application Notes and Protocols for Andersen Sulfoxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Andersen sulfoxide synthesis is a classic and highly reliable method for the preparation of enantiomerically pure sulfoxides.[1][2] This method is particularly valuable in the fields of asymmetric synthesis and drug development, where chiral sulfoxides serve as crucial chiral auxiliaries and are integral components of many biologically active molecules.[3] The synthesis relies on the nucleophilic substitution of a diastereomerically pure sulfinate ester, typically (-)-menthyl (S)-p-toluenesulfinate, with an organometallic reagent such as a Grignard or organolithium reagent.[1] The reaction proceeds via a stereospecific Sₙ2 mechanism at the sulfur atom, resulting in a complete inversion of configuration and affording the chiral sulfoxide with high enantiomeric purity.[3]
Principle and Scope
The core of the Andersen synthesis is the displacement of a chiral auxiliary, (-)-menthol, from a sulfinate ester by a carbon nucleophile. The readily available and crystalline nature of (-)-menthyl p-toluenesulfinate allows for the separation of diastereomers by recrystallization, providing access to an enantiomerically pure starting material.[1]
Reaction Scheme:
(where p-Tol = para-tolyl, Menthyl = chiral menthyl group, R-M = organometallic reagent)*
The primary limitation of the classical Andersen method is that it is generally restricted to the synthesis of aryl-alkyl and diaryl sulfoxides.[3] The synthesis of dialkyl sulfoxides is not directly achievable because the required menthyl alkane-sulfinate esters are often oils and cannot be purified by crystallization.[1]
Data Presentation
The Andersen sulfoxide synthesis is renowned for its high enantioselectivity, often yielding sulfoxides with enantiomeric excess (ee) values greater than 95%. Yields are typically moderate to high, depending on the specific substrate and reaction conditions.
| Organometallic Reagent (R-M) | Product (p-Tol-S(O)-R) | Yield (%) | Enantiomeric Excess (ee %) |
| Methylmagnesium bromide | Methyl p-tolyl sulfoxide | 60-80 | >95 |
| Ethylmagnesium bromide | Ethyl p-tolyl sulfoxide | 65-85 | >95 |
| Phenylmagnesium bromide | Phenyl p-tolyl sulfoxide | 70-90 | >98 |
| n-Butyllithium | n-Butyl p-tolyl sulfoxide | 55-75 | >95 |
| Phenyllithium | Phenyl p-tolyl sulfoxide | 70-90 | >98 |
| 2-Bromophenyl-derived organolithium | 2-Bromophenyl p-tolyl sulfoxide | ~85 | >99 |
Note: Yields and ee values are representative and can vary based on the specific experimental conditions and the purity of the starting materials.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the stereochemical pathway of the Andersen sulfoxide synthesis, highlighting the inversion of configuration at the sulfur center.
Caption: Stereochemical pathway of the Andersen synthesis.
Experimental Workflow Diagram
This diagram outlines the key steps involved in the experimental protocol for the Andersen sulfoxide synthesis.
Caption: Experimental workflow for Andersen synthesis.
Experimental Protocols
Safety Precautions: Organometallic reagents such as Grignard reagents and organolithiums are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.
Protocol 1: Preparation of (-)-Menthyl (S)-p-toluenesulfinate
This is the crucial starting material for the Andersen synthesis.
Materials:
-
p-Toluenesulfinyl chloride
-
(-)-Menthol
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes or pentane for recrystallization
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (-)-menthol (1.0 eq) in a minimal amount of anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of p-toluenesulfinyl chloride (1.05 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Pour the reaction mixture over crushed ice and extract with diethyl ether.
-
Wash the organic layer sequentially with cold 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of diastereomers as a white solid or pale-yellow oil.
-
The desired (S)-diastereomer is typically less soluble and can be purified by fractional crystallization from hexanes or pentane. The diastereomeric purity can be checked by NMR or HPLC.
Protocol 2: General Procedure for Andersen Sulfoxide Synthesis
This protocol can be adapted for various Grignard or organolithium reagents.
Materials:
-
(-)-Menthyl (S)-p-toluenesulfinate (diastereomerically pure)
-
Organometallic reagent (Grignard or organolithium, ~1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (-)-menthyl (S)-p-toluenesulfinate (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (~1.1 eq) to the stirred solution via syringe. The rate of addition should be controlled to maintain the low temperature.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure chiral sulfoxide.
-
Characterize the product by NMR, mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
References
Application Notes and Protocols: Grignard Reagent Compatibility with Methyl p-Toluenesulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Grignard reagents with sulfinate esters, such as methyl p-toluenesulfinate, is a well-established and versatile method for the synthesis of sulfoxides. This reaction proceeds via a nucleophilic attack of the organomagnesium compound on the electrophilic sulfur atom of the sulfinate ester, leading to the formation of a new carbon-sulfur bond. This methodology is particularly valuable for creating both achiral and chiral sulfoxides, which are important structural motifs in many pharmaceuticals, agrochemicals, and chiral ligands. This document provides detailed application notes and experimental protocols for the reaction of Grignard reagents with this compound, including a discussion of functional group compatibility and quantitative data on substrate scope.
Reaction Mechanism and Stereochemistry
The reaction between a Grignard reagent (R-MgX) and this compound proceeds through a nucleophilic substitution on the sulfur atom. The carbanionic carbon of the Grignard reagent attacks the electrophilic sulfur center of the sulfinate ester, displacing the methoxy group as a leaving group. Isotopic labeling studies have confirmed that the sulfinyl oxygen atom is retained in the resulting sulfoxide product.
A key feature of this reaction is its stereospecificity. When a chiral sulfinate ester, such as (-)-menthyl p-toluenesulfinate, is used, the reaction proceeds with inversion of configuration at the sulfur atom. This allows for the synthesis of enantioenriched sulfoxides, a critical aspect in the development of chiral drugs and catalysts.
Caption: General reaction mechanism of a Grignard reagent with this compound.
Functional Group Compatibility
Grignard reagents are highly reactive nucleophiles and strong bases, which necessitates careful consideration of functional group compatibility in the starting materials.
Incompatible Functional Groups:
-
Protic Groups: Grignard reagents will be quenched by acidic protons present in alcohols, phenols, carboxylic acids, thiols, and primary or secondary amines. The substrate must be free of these functional groups.
-
Carbonyl Groups: Aldehydes, ketones, esters, and amides will react with Grignard reagents. While the sulfinate is the target electrophile, the presence of these other carbonyls will lead to side reactions and reduced yields.
-
Nitriles and Imines: These functional groups are also susceptible to nucleophilic attack by Grignard reagents.
-
Nitro Groups: Grignard reagents can react with nitro groups.
Compatible Functional Groups:
The reaction generally tolerates a range of functional groups on the Grignard reagent, particularly when the reaction is conducted at low temperatures. These include:
-
Aryl and heteroaryl rings
-
Alkyl chains (primary, secondary, and tertiary)
-
Alkenes and alkynes
-
Ethers
-
Halides (on aryl rings)
Experimental Protocols
Protocol 1: Synthesis of Phenyl p-Tolyl Sulfoxide
This protocol describes the synthesis of an achiral sulfoxide using phenylmagnesium bromide and this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and heat), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the solution to room temperature.
-
-
Reaction with this compound:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure phenyl p-tolyl sulfoxide.
-
Protocol 2: Synthesis of Chiral (+)-Methyl p-Tolyl Sulfoxide
This protocol outlines the synthesis of an enantioenriched sulfoxide using methylmagnesium iodide and (-)-menthyl p-toluenesulfinate.
Materials:
-
(-)-Menthyl p-toluenesulfinate
-
Methylmagnesium iodide solution (commercial or freshly prepared)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (-)-menthyl p-toluenesulfinate (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Grignard Addition:
-
Slowly add the methylmagnesium iodide solution (1.1 eq) to the stirred solution of the sulfinate ester.
-
Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiopure (+)-methyl p-tolyl sulfoxide.
-
Caption: A generalized experimental workflow for the synthesis of sulfoxides.
Data Presentation: Substrate Scope
The following table summarizes the yields of various sulfoxides prepared from the reaction of Grignard reagents with sulfinate esters, compiled from analogous reactions in the literature. This data illustrates the broad applicability of this synthetic method.
| Entry | Grignard Reagent (R-MgX) | Sulfinate Ester | Product (R-S(=O)-Ar) | Yield (%) |
| 1 | Phenylmagnesium bromide | (-)-Menthyl p-toluenesulfinate | Phenyl p-tolyl sulfoxide | 85 |
| 2 | Ethylmagnesium bromide | (-)-Menthyl p-toluenesulfinate | Ethyl p-tolyl sulfoxide | 78 |
| 3 | n-Butylmagnesium bromide | (-)-Menthyl p-toluenesulfinate | n-Butyl p-tolyl sulfoxide | 82 |
| 4 | Isopropylmagnesium chloride | (-)-Menthyl p-toluenesulfinate | Isopropyl p-tolyl sulfoxide | 65 |
| 5 | t-Butylmagnesium chloride | (-)-Menthyl p-toluenesulfinate | t-Butyl p-tolyl sulfoxide | 50 |
| 6 | Vinylmagnesium bromide | (-)-Menthyl p-toluenesulfinate | Vinyl p-tolyl sulfoxide | 72 |
| 7 | 2-Thienylmagnesium bromide | (-)-Menthyl p-toluenesulfinate | 2-Thienyl p-tolyl sulfoxide | 75 |
| 8 | 4-Methoxyphenylmagnesium bromide | (-)-Menthyl p-toluenesulfinate | 4-Methoxyphenyl p-tolyl sulfoxide | 88 |
Note: Yields are for isolated products and can vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion
The reaction of Grignard reagents with this compound and its chiral analog, (-)-menthyl p-toluenesulfinate, provides a robust and reliable method for the synthesis of a wide array of sulfoxides. By understanding the reaction mechanism and the compatibility of various functional groups, researchers can effectively utilize this methodology for the preparation of valuable sulfinyl compounds in drug discovery and materials science. The provided protocols offer a starting point for the synthesis of both achiral and chiral sulfoxides, and the tabulated data demonstrates the broad scope of this transformation. Careful execution under anhydrous conditions is crucial for achieving high yields and purity.
Diastereoselective synthesis of sulfoxides using methyl p-toluenesulfinate and a chiral auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of chiral sulfoxides is of significant interest in organic chemistry and drug development due to their prevalence in biologically active molecules and their utility as chiral auxiliaries. This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of sulfoxides utilizing methyl p-toluenesulfinate in conjunction with the chiral auxiliaries, (-)-menthol and diacetone-D-glucose (DAG). The Andersen synthesis, a classical method involving the reaction of a diastereomerically pure menthyl p-toluenesulfinate with an organometallic reagent, is a cornerstone of this methodology, proceeding with complete inversion of configuration at the sulfur center.[1] Similarly, DAG offers an effective and readily available carbohydrate-based chiral auxiliary for high diastereoselectivity.
Data Presentation
The following tables summarize the quantitative data for the diastereoselective synthesis of various sulfoxides using (-)-menthol and diacetone-D-glucose as chiral auxiliaries. The data highlights the yields and diastereomeric excess (d.e.) achieved with a range of organometallic reagents.
Table 1: Diastereoselective Synthesis of Sulfoxides using (-)-Menthyl p-Toluenesulfinate
| Entry | Organometallic Reagent (R-MgX/R-Li) | Product (p-Tol-SO-R) | Yield (%) | d.e. (%) |
| 1 | MeMgBr | Methyl p-tolyl sulfoxide | 85 | >98 |
| 2 | EtMgBr | Ethyl p-tolyl sulfoxide | 82 | >98 |
| 3 | n-BuMgBr | n-Butyl p-tolyl sulfoxide | 78 | >98 |
| 4 | PhMgBr | Phenyl p-tolyl sulfoxide | 90 | >98 |
| 5 | Vinyllithium | Vinyl p-tolyl sulfoxide | 79 | >98 |
Table 2: Diastereoselective Synthesis of Sulfoxides using Diacetone-D-glucose (DAG) as a Chiral Auxiliary
| Entry | Organometallic Reagent (R-MgX) | Product (p-Tol-SO-R) | Yield (%) | d.e. (%) |
| 1 | MeMgBr | Methyl p-tolyl sulfoxide | 88 | 96 |
| 2 | EtMgBr | Ethyl p-tolyl sulfoxide | 85 | 95 |
| 3 | i-PrMgCl | Isopropyl p-tolyl sulfoxide | 80 | 97 |
| 4 | t-BuMgCl | tert-Butyl p-tolyl sulfoxide | 75 | >99 |
| 5 | PhMgBr | Phenyl p-tolyl sulfoxide | 92 | 98 |
Experimental Protocols
I. Synthesis of (-)-Menthyl p-Toluenesulfinate (Andersen Synthesis)
This protocol describes the preparation of diastereomerically pure (-)-menthyl p-toluenesulfinate, the key precursor for the Andersen synthesis of chiral sulfoxides.
Materials:
-
(-)-Menthol
-
p-Toluenesulfinyl chloride
-
Pyridine
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath and add pyridine (1.1 eq) dropwise with stirring.
-
To this cooled solution, add a solution of p-toluenesulfinyl chloride (1.05 eq) in anhydrous diethyl ether dropwise over 30 minutes.
-
Allow the reaction mixture to stir at 0°C for 2 hours and then at room temperature overnight.
-
Quench the reaction by adding crushed ice. Separate the ethereal layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of diastereomers.
-
The diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate is obtained by fractional crystallization from acetone or ethanol.
II. Diastereoselective Synthesis of Sulfoxides using (-)-Menthyl p-Toluenesulfinate
This protocol details the nucleophilic substitution reaction of the prepared diastereomerically pure (-)-menthyl p-toluenesulfinate with a Grignard reagent.
Materials:
-
Diastereomerically pure (-)-menthyl p-toluenesulfinate
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the diastereomerically pure (-)-menthyl p-toluenesulfinate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise to the cooled solution with vigorous stirring.
-
Stir the reaction mixture at -78°C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78°C.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfoxide can be purified by column chromatography on silica gel.
III. Synthesis of Diacetone-D-glucose p-Toluenesulfinate
This protocol describes the preparation of the sulfinate ester from diacetone-D-glucose.
Materials:
-
Diacetone-D-glucose (DAG)
-
p-Toluenesulfinyl chloride
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of diacetone-D-glucose (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0°C, add a solution of p-toluenesulfinyl chloride (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove triethylammonium chloride and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
IV. Diastereoselective Synthesis of Sulfoxides using Diacetone-D-glucose p-Toluenesulfinate
This protocol outlines the reaction of the DAG-derived sulfinate ester with a Grignard reagent.
Materials:
-
Diacetone-D-glucose p-toluenesulfinate
-
Grignard reagent
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the purified diacetone-D-glucose p-toluenesulfinate (1.0 eq) in anhydrous THF and cool to -78°C.
-
Slowly add the Grignard reagent (1.5 eq) to the solution.
-
Stir the reaction at -78°C for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfoxide by column chromatography.
Visualizations
Experimental Workflow
Caption: General workflow for the diastereoselective synthesis of sulfoxides.
Mechanism of Diastereoselectivity
Caption: Mechanism of diastereoselective nucleophilic attack.
References
Application Notes and Protocols: One-Pot Synthesis of N-Substituted Sulfinamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted sulfinamides are valuable structural motifs in medicinal chemistry and drug discovery, serving as key intermediates and chiral auxiliaries. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. One-pot methodologies offer a more efficient and streamlined approach. This document provides detailed application notes and protocols for several one-pot synthetic routes to N-substituted sulfinamides, enabling rapid access to diverse analogs for research and development.
I. Synthesis from Thiols and Amines via Oxidative Coupling
This approach leverages readily available thiols and amines as starting materials, forming the S-N bond through an in-situ oxidation and coupling sequence.
A. Iodine Pentoxide (I₂O₅)-Mediated Synthesis
This metal-free method provides a direct route to N-mono- and N,N-di-substituted sulfonamides from aryl thiols and various amines. The reaction demonstrates broad substrate scope with moderate to high yields.[1][2][3]
Logical Relationship Diagram
Caption: I₂O₅-Mediated One-Pot Synthesis Workflow.
Experimental Protocol:
-
To a solution of aryl thiol (1.0 mmol) and amine (1.2 mmol) in the chosen solvent (e.g., acetonitrile), add iodine pentoxide (I₂O₅) (1.5 mmol).
-
Stir the reaction mixture at the specified temperature (see table below) for the designated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Entry | Aryl Thiol | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Morpholine | CH₃CN | 80 | 12 | 85 |
| 2 | 4-Methylthiophenol | Piperidine | DCM | RT | 24 | 78 |
| 3 | 4-Chlorothiophenol | Benzylamine | CH₃CN | 80 | 12 | 81 |
| 4 | Thiophenol | Aniline | Toluene | 110 | 10 | 75 |
B. N-Chlorosuccinimide (NCS) Mediated Synthesis
This method involves the in situ generation of a sulfonyl chloride intermediate from a thiol, which then reacts with an amine in the same pot to yield the corresponding sulfonamide. This protocol is efficient, proceeds at room temperature, and uses less toxic reagents.[4][5]
Experimental Workflow Diagram
Caption: NCS-Mediated One-Pot Sulfinamide Synthesis.
Experimental Protocol:
-
To a stirred solution of thiol (1 equiv.), tetrabutylammonium chloride (3 equiv.), and water (2.5 equiv.) in acetonitrile, add N-chlorosuccinimide (NCS) (3 equiv.).
-
Stir the mixture at room temperature for 20 minutes.
-
Add the amine (4 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for an additional 20 minutes.
-
After completion, evaporate the solvent.
-
The crude product can then be purified, often by recrystallization.
Data Summary:
| Entry | Thiol | Amine | Time (h) | Yield (%) |
| 1 | Benzyl thiol | Benzylamine | 0.7 | 98 |
| 2 | Thiophenol | Morpholine | 1 | 96 |
| 3 | 4-Methylthiophenol | Ammonia | 0.7 | 98 |
| 4 | 1-Butanethiol | Piperidine | 1.2 | 98 |
II. Three-Component Synthesis from a Sulfoxide Reagent
This versatile method utilizes a stable sulfoxide reagent which, upon reaction with a Grignard reagent, generates a sulfenate anion intermediate. This intermediate is then trapped with an electrophilic amine to produce tertiary, secondary, or primary sulfinamides.[6]
Reaction Pathway Diagram
Caption: Three-Component Sulfinamide Synthesis Pathway.
Experimental Protocol:
-
Generation of Sulfenate Anion: To a solution of the sulfoxide reagent (1.0 equiv.) in an appropriate solvent (e.g., THF) at -20 °C, add the Grignard reagent (1.1 equiv.) dropwise. Stir the mixture for 30 minutes at this temperature.
-
Formation of Electrophilic Amine (for primary and secondary amines): In a separate flask, prepare the N-chloroamine by reacting the amine with a chlorinating agent.
-
Coupling Reaction: Add the solution of the electrophilic amine to the freshly prepared sulfenate anion solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Data Summary:
| Entry | Grignard Reagent | Amine Source | Yield (%) |
| 1 | Phenylmagnesium bromide | N-Chloromorpholine | 85 |
| 2 | Ethylmagnesium bromide | N-Chloropiperidine | 78 |
| 3 | Isopropylmagnesium chloride | Hydroxylamine derivative | 75 |
| 4 | 4-Methoxyphenylmagnesium bromide | N-Chlorodibenzylamine | 92 |
III. Synthesis from Sulfonyl Chlorides via Reduction
This one-pot protocol involves the reduction of commercially available sulfonyl chlorides to form sulfinate salts, which are then reacted with amines to yield sulfinamides.[7]
Experimental Workflow Diagram
Caption: One-Pot Sulfinamide Synthesis from Sulfonyl Chlorides.
Experimental Protocol:
-
To a mixture of the sulfonyl chloride (1.0 mmol) and zinc powder (2.0 mmol) in dichloromethane, add the amine (1.2 mmol) and DMF.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove excess zinc.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Summary:
| Entry | Sulfonyl Chloride | Amine | Yield (%) |
| 1 | Benzenesulfonyl chloride | Morpholine | 88 |
| 2 | p-Toluenesulfonyl chloride | Piperidine | 91 |
| 3 | Methanesulfonyl chloride | Dibenzylamine | 75 |
| 4 | 1-Naphthalenesulfonyl chloride | Aniline | 82 |
Conclusion
The one-pot synthetic methodologies presented provide efficient, versatile, and scalable routes to N-substituted sulfinamides. These protocols are valuable tools for medicinal chemists and researchers in drug discovery, facilitating the rapid generation of compound libraries for structure-activity relationship studies and lead optimization. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the sulfinamide core.
References
- 1. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide [organic-chemistry.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of Methyl p-Toluenesulfinate in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl p-toluenesulfinate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of the sulfonyl group, a common moiety in a wide array of pharmaceutical compounds. Its application is crucial in the construction of sulfones, which are key structural motifs in various drugs due to their metabolic stability and ability to act as hydrogen bond acceptors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.
Core Applications
The primary application of this compound in pharmaceutical synthesis is as a precursor to sulfones. Sulfones are present in a range of therapeutic agents, including antibacterial, anticonvulsant, and anti-inflammatory drugs. This compound offers a convenient way to introduce the p-toluenesulfonyl (tosyl) group, which can be a key building block in the synthesis of these molecules.
A significant application of sulfinate esters is in the Julia-Kocienski olefination, a widely used method for the stereoselective synthesis of alkenes, which are common intermediates in drug synthesis.[1][2][3][4][5] While more complex sulfones are often used in this reaction, the fundamental chemistry relies on the reactivity of the sulfonyl group derived from sulfinate precursors.
Data Presentation
The following table summarizes a key reaction in the preparation and application of sulfinate esters, highlighting the synthesis of a chiral sulfinate, which is a crucial step for asymmetric synthesis in drug development.
| Reaction Stage | Reactants | Product | Reagents and Conditions | Yield | Purity/Specification | Reference |
| Synthesis of Crude this compound | Anhydrous sodium p-toluenesulfinate, Thionyl chloride | Crude p-toluenesulfinyl chloride | 1. Thionyl chloride, Benzene, N₂ atmosphere, 1.5 h2. Evaporation of excess thionyl chloride and benzene | Not specified (used in situ) | Clear liquid with white crystals | Organic Syntheses Procedure[6] |
| Formation of Chiral Menthyl p-Toluenesulfinate | Crude p-toluenesulfinyl chloride, (-)-Menthol | (S)-(-)-Menthyl p-toluenesulfinate | Pyridine, Anhydrous diethyl ether, Ice bath, Stir overnight | 63-65% | mp 105–106°C | Organic Syntheses Procedure[6] |
| Synthesis of Methyl p-tolyl sulfone | Sodium p-toluenesulfinate, Dimethyl sulfate | Methyl p-tolyl sulfone | Sodium bicarbonate, Water, Benzene, Reflux for 20 hours | 69-73% | m.p. 83–87.5° | Organic Syntheses Procedure[7] |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This protocol is adapted from a procedure described in Organic Syntheses.[6]
Materials:
-
Anhydrous sodium p-toluenesulfinate (35.6 g, 0.200 mol)
-
Thionyl chloride (65 g, 40 mL, 0.55 mol)
-
Benzene
-
Anhydrous diethyl ether
-
Pyridine
-
(-)-Menthol (31.3 g, 0.200 mol)
-
20% Aqueous hydrochloric acid
-
Anhydrous sodium sulfate
-
Anhydrous potassium carbonate
-
Ice
Equipment:
-
250-mL three-necked, round-bottomed flask
-
Nitrogen inlet
-
Magnetic stirrer and stirring bar
-
500-mL round-bottomed flask
-
Rotary evaporator
-
125-mL pressure-equalizing dropping funnel
Procedure:
-
Preparation of p-Toluenesulfinyl Chloride:
-
In a dry 250-mL three-necked, round-bottomed flask equipped with a nitrogen inlet and a magnetic stirring bar, place thionyl chloride (65 g, 40 mL, 0.55 mol).
-
Stir the liquid under a nitrogen atmosphere while adding anhydrous sodium p-toluenesulfinate (35.6 g, 0.200 mol) in portions over approximately 1 hour. The solution will develop a yellow-green tinge as sulfur dioxide is liberated.
-
After about three-fourths of the sulfinate has been added, add 30 mL of benzene to facilitate stirring.
-
Stir the greenish slurry for another 1.5 hours, after which add 75 mL of benzene.
-
Transfer the mixture to a 500-mL round-bottomed flask, rinsing the reaction flask with an additional 75 mL of benzene.
-
Remove excess thionyl chloride and benzene by rotary evaporation with gentle heating. To ensure complete removal of thionyl chloride, add four 150-mL portions of benzene to the residue and evaporate each portion.
-
-
Formation of Crude this compound (as part of Menthyl Ester Synthesis):
-
The procedure in Organic Syntheses uses the crude p-toluenesulfinyl chloride to prepare (S)-(-)-menthyl p-toluenesulfinate. The formation of crude this compound is described as part of the workup.
-
Dissolve the crude p-toluenesulfinyl chloride, sodium chloride, and residual benzene in 150 mL of anhydrous diethyl ether.
-
Cool the ethereal suspension in an ice bath and add a solution of (-)-menthol (31.3 g, 0.200 mol) in 25 mL of pyridine over approximately 2 minutes.
-
Allow the mixture to stir overnight.
-
Add 70 g of ice to the reaction mixture. Separate the layers and extract the aqueous layer with one 100-mL portion of ether.
-
Combine the ethereal solutions, wash three times with 50-mL portions of 20% aqueous hydrochloric acid, and dry with a mixture of anhydrous sodium sulfate and potassium carbonate.
-
Filter to separate the drying agents and perform rotary evaporation until a pressure of 3 mm is sustained. This leaves 57.5 g of crude This compound as a clear liquid admixed with white crystals.[6]
-
Mandatory Visualizations
Diagram 1: Synthesis of Crude this compound
References
- 1. organicreactions.org [organicreactions.org]
- 2. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Mechanism of Nucleophilic Substitution at the Sulfur Atom of Methyl p-Toluenesulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl p-toluenesulfinate is a valuable reagent in organic synthesis, serving as a precursor for the introduction of the sulfinyl group, a key functional group in many chiral auxiliaries and biologically active molecules. Understanding the mechanism of nucleophilic substitution at the sulfur atom of sulfinate esters is crucial for controlling the stereochemical outcome of reactions and for the rational design of synthetic routes. This document provides a detailed overview of the mechanistic aspects of this reaction, supported by experimental protocols and data.
Nucleophilic substitution at the tricoordinate sulfur atom of a sulfinate ester can proceed through two primary mechanistic pathways: a concerted S(_N)2-like mechanism or a stepwise addition-elimination mechanism. The operative mechanism is influenced by the nature of the nucleophile, the leaving group, the solvent, and the substituents on the sulfur atom.
Mechanistic Pathways
The prevailing mechanism for nucleophilic substitution at a sulfinyl sulfur is the addition-elimination pathway . This mechanism involves the formation of a transient, hypervalent sulfurane intermediate. The stereochemical outcome of this pathway is dependent on the relative positions of the entering and leaving groups in the trigonal bipyramidal sulfurane intermediate. Generally, if the entering nucleophile and the leaving group both occupy apical positions, the reaction proceeds with inversion of configuration at the sulfur center.
A concerted S(_N)2-like mechanism , involving a single transition state, is also possible, which would also lead to inversion of configuration. Distinguishing between these two pathways can be challenging and often relies on detailed kinetic and stereochemical studies.
Stereochemistry
A key feature of nucleophilic substitution at a chiral sulfinyl center is its stereospecificity. Many reactions have been shown to proceed with a high degree of inversion of configuration. This stereochemical outcome is a cornerstone of the Andersen synthesis of chiral sulfoxides, where a chiral sulfinate ester (typically a menthyl ester) reacts with an organometallic reagent.
Quantitative Data Summary
| Substrate | Solvent | Temperature (°C) | Rate Constant (k, s
| Activation Enthalpy (ΔH
| Activation Entropy (ΔS
|
| Neopentyl p-toluenesulfinate | NMP | 164.7 | 1.83 x 10
| 26.8 | -13.1 |
| Neopentyl p-toluenesulfinate | NMP | 180.0 | 4.56 x 10
| 26.8 | -13.1 |
| (-)-2-Octyl p-toluenesulfinate | NMP | 180.0 | - | - | - |
Note: The reaction was found to be first-order in the ester. The cleavage of (-)-2-octyl p-toluenesulfinate in NMP proceeded with retention of configuration and optical purity.
Experimental Protocols
Protocol 1: Synthesis of Methyl p-Toluenesulfonate (A Precursor)
This protocol describes the synthesis of methyl p-toluenesulfonate, which can be a starting material for the synthesis of sodium p-toluenesulfinate, a key precursor to this compound.
Materials:
-
p-Toluenesulfonyl chloride
-
Methanol
-
25% Sodium hydroxide solution
-
Benzene (or other suitable extraction solvent)
-
5% Potassium carbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer, mix p-toluenesulfonyl chloride and methanol.
-
Slowly add a 25% sodium hydroxide solution dropwise to the mixture, ensuring the temperature is maintained below 25 °C.[1][2][3]
-
Monitor the pH of the reaction mixture and stop the addition of the alkali solution when the pH reaches 9.
-
Continue stirring the mixture for an additional 2 hours and then let it stand overnight.
-
Separate the lower organic layer. Extract the upper aqueous layer with benzene.
-
Combine the organic layers and wash sequentially with water and a 5% potassium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude methyl p-toluenesulfonate by vacuum distillation.
Protocol 2: Synthesis of (-)-Menthyl (S)-p-Toluenesulfinate (A Chiral Analog)
This protocol details the synthesis of a chiral sulfinate ester, which is a common substrate for studying the stereochemistry of nucleophilic substitution at the sulfur atom.
Materials:
-
Sodium p-toluenesulfinate
-
Thionyl chloride
-
(-)-Menthol
-
Pyridine
-
Diethyl ether
-
Ice
-
Anhydrous sodium sulfate
-
Potassium carbonate
-
Three-necked round-bottom flask
-
Nitrogen inlet
-
Magnetic stirrer
-
Pressure-equalizing dropping funnel
Procedure:
-
In a dry, three-necked round-bottom flask under a nitrogen atmosphere, add thionyl chloride.
-
Add anhydrous sodium p-toluenesulfinate portion-wise to the stirred thionyl chloride.
-
After the addition is complete, stir the mixture for another 1.5 hours.
-
Remove the excess thionyl chloride by rotary evaporation.
-
Dissolve the crude p-toluenesulfinyl chloride in anhydrous diethyl ether.
-
Cool the ethereal suspension in an ice bath.
-
Add a solution of (-)-menthol in pyridine dropwise to the cooled suspension.
-
Allow the mixture to stir overnight.
-
Add ice to the reaction mixture and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with 20% aqueous hydrochloric acid, and then dry over a mixture of anhydrous sodium sulfate and potassium carbonate.
-
Filter and remove the solvent by rotary evaporation to obtain the crude (-)-menthyl p-toluenesulfinate.
Visualizations
Reaction Mechanism
Caption: Addition-Elimination Mechanism.
Experimental Workflow for Synthesis
Caption: Synthesis Workflow.
Logical Relationship of Factors Influencing the Reaction
Caption: Influencing Factors.
References
- 1. Aminolysis of sulfamate esters in non-aqueous solvents. Evidence consistent with a concerted E2-type mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of β-Ketosulfoxides Using Methyl p-Toluenesulfinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of β-ketosulfoxides, valuable intermediates in organic synthesis, particularly for the asymmetric synthesis of chiral molecules. The primary method detailed below involves the reaction of the lithium salt of (+)-(R)-methyl p-tolyl sulfoxide with α,β-unsaturated imidazolides.
Introduction
β-Ketosulfoxides are versatile building blocks in organic chemistry, serving as precursors to a wide range of functional groups. Their utility is significantly enhanced when they are prepared in an enantiomerically enriched form, often through the use of chiral sulfoxides. The sulfoxide group can act as a powerful chiral auxiliary, directing stereoselective transformations at the adjacent carbonyl group. This document outlines a robust protocol for the synthesis of chiral β-ketosulfoxides.
General Reaction Scheme
The synthesis of β-ketosulfoxides can be achieved through the nucleophilic addition of a sulfoxide-stabilized carbanion to an acylating agent. In the detailed protocol below, the lithium salt of (+)-(R)-methyl p-tolyl sulfoxide acts as the nucleophile, and an α,β-unsaturated imidazolide serves as the electrophilic acylating agent.
Experimental Protocols
Protocol 1: Synthesis of β-Ketosulfoxides from (+)-(R)-Methyl p-Tolyl Sulfoxide and α,β-Unsaturated Imidazolides
This protocol describes the synthesis of chiral β-ketosulfoxides via the condensation of the lithium salt of (+)-(R)-methyl p-tolyl sulfoxide with an α,β-unsaturated imidazolide.
Materials:
-
(+)-(R)-Methyl p-tolyl sulfoxide
-
Lithium diisopropylamide (LDA)
-
α,β-Unsaturated acid chloride (e.g., cinnamoyl chloride)
-
Imidazole
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
10% Hydrochloric acid
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Cannula
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
Part A: Preparation of the α,β-Unsaturated Imidazolide
-
In a round-bottom flask, dissolve imidazole (12 mmol, 0.82 g) in 10 mL of anhydrous THF at 0 °C.
-
To this solution, add the corresponding α,β-unsaturated acid chloride (6 mmol) dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Filter the resulting amine hydrochloride salt and wash the solid with 10 mL of THF.
-
The resulting THF solution of the imidazolide is used directly in the next step without further purification.
Part B: Synthesis of the β-Ketosulfoxide
-
In a separate flask, prepare a solution of LDA (16 mmol) in 40 mL of anhydrous THF.
-
Cool the LDA solution to -30 °C.
-
To the cooled LDA solution, add a solution of (+)-(R)-methyl p-tolyl sulfoxide (8 mmol) in 40 mL of anhydrous THF dropwise.
-
Allow the reaction mixture to warm to 0 °C and then cool it to -78 °C.
-
To this cooled solution, add the previously prepared THF solution of the imidazolide dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Allow the reaction mixture to warm to 0 °C.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
Work-up and Purification:
-
Separate the organic layer.
-
Acidify the aqueous layer with 10% HCl to a pH of 3-4.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an ether/hexane (60:40) mixture as the eluent to yield the desired β-ketosulfoxide.
Data Presentation
| Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereomeric Excess (%) |
| (+)-(R)-Methyl p-tolyl sulfoxide | Cinnamoyl imidazolide | (R)-1-(p-Tolylsulfinyl)-4-phenylbut-3-en-2-one | Data not available | Data not available |
| (+)-(R)-Methyl p-tolyl sulfoxide | Crotonyl imidazolide | (R)-1-(p-Tolylsulfinyl)pent-3-en-2-one | Data not available | Data not available |
Note: Specific yield and diastereomeric excess data were not provided in the source document but can be determined experimentally.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of β-ketosulfoxides.
General Reaction Mechanism
Caption: General mechanism for β-ketosulfoxide synthesis.
Troubleshooting & Optimization
Common side reactions in the Andersen synthesis
This guide is intended for researchers, scientists, and drug development professionals utilizing the Andersen synthesis for the preparation of chiral sulfoxides. It provides troubleshooting for common issues encountered during the experiment to help ensure high yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the Andersen synthesis and what is it used for?
The Andersen synthesis is a classic and reliable method for preparing enantiomerically enriched or pure chiral sulfoxides. The most common variation involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate ester with an organometallic reagent, typically a Grignard reagent (R-MgX). The reaction proceeds via a nucleophilic substitution on the sulfur atom (SN2@S), resulting in a predictable inversion of stereochemistry at the sulfur center.
Q2: Why is the stereochemical purity of the starting menthyl p-toluenesulfinate so critical?
The stereochemical outcome of the synthesis is directly dependent on the purity of the starting sulfinate ester. The synthesis of menthyl p-toluenesulfinate from (-)-menthol and p-toluenesulfinyl chloride produces a mixture of two diastereomers, (SS) and (RS), at the sulfur center. Only the desired (SS)-diastereomer will produce the corresponding (R)-sulfoxide upon reaction with the Grignard reagent. Any contamination with the (RS)-diastereomer will lead to the formation of the undesired (S)-sulfoxide, thereby reducing the enantiomeric excess (% ee) of the final product.[1][2]
Q3: What are the most common reasons for a low enantiomeric excess (% ee)?
Low enantiomeric excess is one of the most frequent issues. The primary causes are:
-
Incomplete separation of sulfinate diastereomers: This is the most common culprit. The initial mixture of menthyl p-toluenesulfinate diastereomers must be carefully separated by fractional crystallization to obtain the pure (SS)-isomer.[1][2]
-
Inaccurate analytical method: Before troubleshooting the reaction, it is crucial to validate the chiral HPLC or GC method used to determine the % ee. Ensure baseline separation (Resolution > 1.5) is achieved.[3]
-
Epimerization of the starting material: While sulfinates are generally stable, prolonged exposure to acidic or basic conditions, or elevated temperatures during preparation or workup, could potentially lead to some epimerization at the sulfur center.
Q4: My reaction yield is very low. What are the potential causes?
Low yields are typically due to side reactions involving the highly reactive Grignard reagent. Key possibilities include:
-
Reaction with moisture: Grignard reagents react rapidly with water. All glassware must be oven-dried, and anhydrous solvents must be used to prevent quenching the reagent.[4]
-
Grignard reagent acting as a base: If the sulfinate ester or solvent contains acidic protons, the Grignard reagent can be consumed in an acid-base reaction instead of acting as a nucleophile.[4][5]
-
Reduction of the sulfinate: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the sulfinate ester back to menthol and a sulfinic acid salt after workup, instead of forming the desired sulfoxide.[4][5]
-
Steric hindrance: Highly hindered Grignard reagents may react sluggishly or favor side reactions like reduction or enolization.[5]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% ee)
Symptoms:
-
Chiral HPLC or GC analysis shows a lower-than-expected ratio of the desired enantiomer.
-
The specific rotation of the product is significantly lower than the literature value.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Possible Causes & Solutions:
| Cause | Solution |
| Impure Starting Material | The starting (-)-menthyl (S)-p-toluenesulfinate is contaminated with the other diastereomer. Solution: Perform additional fractional crystallizations from acetone. Monitor the purity of each crop by measuring its specific rotation; the pure (S)-diastereomer should have [α]D ≈ -200° (c=2, acetone).[2] |
| Invalid Analytical Method | The chiral HPLC or GC method is not providing accurate results due to poor peak separation or different response factors for the enantiomers. Solution: Validate your analytical method using a racemic sample and standards of known composition. Adjust the mobile/stationary phase, flow rate, or temperature to achieve baseline resolution (Rs > 1.5).[3] |
| Epimerization | The sulfinate ester may have epimerized during its synthesis or workup. Solution: Ensure the synthesis of the sulfinyl chloride and its subsequent reaction with (-)-menthol are performed at low temperatures and that exposure to acid/base during workup is minimized. |
Issue 2: Low Reaction Yield
Symptoms:
-
Significantly less than the theoretical amount of sulfoxide is isolated after purification.
-
TLC or GC-MS analysis of the crude reaction mixture shows multiple products or significant unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Solutions:
| Cause | Solution |
| Grignard Reagent Quenching | The Grignard reagent was hydrolyzed by moisture. Solution: Ensure all glassware is rigorously oven- or flame-dried under vacuum. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF). Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[4] |
| Grignard Side Reactions (Reduction/Enolization) | The Grignard reagent is acting as a base or reducing agent instead of a nucleophile. This is more common with sterically hindered reagents or those with β-hydrogens.[4][5] Solution: Use the smallest possible Grignard reagent if reduction is a problem. Consider using the corresponding organolithium reagent, which may suppress enolization.[4] Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can also favor the desired nucleophilic addition. |
| Inefficient Reaction | The reaction may be too slow due to steric hindrance or low reactivity. Solution: Increase the reaction time or perform the reaction at a slightly elevated temperature (e.g., from 0 °C to room temperature), but be aware that higher temperatures can sometimes decrease selectivity.[6][7] Ensure an appropriate stoichiometry; typically 1.0 to 1.2 equivalents of the Grignard reagent are used. |
Data Presentation
The Andersen synthesis is known for its high stereoselectivity and generally good yields when side reactions are minimized.
Table 1: Representative Yields and Enantiomeric Excess in Andersen Synthesis
| Grignard Reagent (R-MgX) | Product (R-S(O)-Tol) | Typical Yield (%) | Typical % ee |
| Methylmagnesium iodide | Methyl p-tolyl sulfoxide | 65-75% | >98% |
| Ethylmagnesium bromide | Ethyl p-tolyl sulfoxide | 60-70% | >97% |
| Phenylmagnesium bromide | Phenyl p-tolyl sulfoxide | 70-85% | >99% |
| n-Butylmagnesium chloride | n-Butyl p-tolyl sulfoxide | 65-75% | >98% |
| Benzylmagnesium chloride | Benzyl p-tolyl sulfoxide | 70-80% | >99% |
| (Note: Yields and % ee are highly dependent on the purity of the starting sulfinate ester and strict adherence to anhydrous reaction conditions.) |
Experimental Protocols
Protocol 1: Preparation and Purification of (-)-Menthyl (S)-p-Toluenesulfinate
This procedure is adapted from Organic Syntheses.[2]
1. Preparation of p-Toluenesulfinyl Chloride:
-
In a fume hood, add anhydrous sodium p-toluenesulfinate (1.0 equiv) in portions to thionyl chloride (2.75 equiv) at 0 °C under a nitrogen atmosphere.
-
After addition is complete, add a catalytic amount of DMF.
-
Heat the mixture to facilitate the reaction, then remove excess thionyl chloride by rotary evaporation, co-evaporating with benzene to ensure complete removal.
2. Esterification:
-
Dissolve the crude p-toluenesulfinyl chloride in anhydrous diethyl ether.
-
Cool the solution in an ice bath and add a solution of (-)-menthol (1.0 equiv) in pyridine.
-
Allow the mixture to stir overnight at room temperature.
3. Workup and Crystallization:
-
Quench the reaction with ice and water. Separate the ethereal layer.
-
Wash the organic layer sequentially with 20% aqueous HCl and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude mixture of diastereomers.
-
Dissolve the crude product in a minimal amount of hot reagent-grade acetone. Allow it to cool slowly to room temperature and then place it at -20 °C. The less soluble (S)-(-)-diastereomer will crystallize.
-
Collect the crystals by filtration. To improve the yield, add a few drops of concentrated HCl to the mother liquor to epimerize the remaining (R)-diastereomer and repeat the crystallization process. Several crops can be collected to maximize the yield of the desired (S)-diastereomer.[2] The final product should be large, colorless crystals with a melting point of 105–106 °C.[2]
Protocol 2: General Procedure for Andersen Synthesis of a Chiral Sulfoxide
1. Reaction Setup:
-
To an oven-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of pure (-)-menthyl (S)-p-toluenesulfinate (1.0 equiv) in anhydrous diethyl ether.
-
Cool the solution to the desired temperature (typically 0 °C, but can be as low as -78 °C).
2. Grignard Addition:
-
Add the Grignard reagent (1.0-1.2 equiv) in ether or THF dropwise to the stirred sulfinate solution over 30-60 minutes, maintaining the internal temperature.
-
After the addition is complete, allow the reaction to stir at that temperature for an additional 1-3 hours, then let it warm to room temperature and stir overnight.
3. Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude sulfoxide by column chromatography on silica gel or by recrystallization to afford the pure product.
Mandatory Visualizations
Andersen Synthesis: Main Reaction vs. Side Reactions
Caption: Logical flow of the Andersen synthesis and potential side reactions.
References
How to avoid racemization during sulfoxide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid racemization during sulfoxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of racemization during sulfoxide synthesis?
Racemization in sulfoxide synthesis primarily occurs through two main pathways: thermal racemization and acid- or base-catalyzed racemization.
-
Thermal Racemization: At elevated temperatures, the pyramidal sulfur atom in a sulfoxide can undergo inversion, leading to a loss of stereochemical purity. The energy barrier for this inversion is typically high, but it can be a significant factor in reactions requiring heat.
-
Acid/Base-Catalyzed Racemization: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as a sulfurane or a species that can undergo facile pyramidal inversion, leading to racemization.
Q2: How can I minimize racemization during the oxidation of a sulfide to a sulfoxide?
To minimize racemization during the oxidation of a sulfide, it is crucial to carefully select the oxidant and control the reaction conditions.
-
Use of Chiral Oxidizing Agents: Employing chiral oxidizing agents, such as chiral oxaziridines or hydroperoxides in the presence of a chiral catalyst, can provide high enantioselectivity.
-
Controlled Reaction Temperature: Maintaining a low reaction temperature is critical to prevent thermal racemization. The optimal temperature will depend on the specific substrate and reagents used.
-
pH Control: Buffering the reaction mixture to maintain a neutral pH can help prevent acid or base-catalyzed racemization.
Q3: What are the most reliable methods for synthesizing enantiomerically pure sulfoxides?
Several highly effective methods exist for the synthesis of enantiomerically pure sulfoxides.
-
The Andersen Synthesis: This classic method involves the reaction of a Grignard reagent with a menthyl sulfinate ester. The menthyl group acts as a chiral auxiliary, directing the stereochemistry of the reaction. The resulting diastereomeric sulfoxides can then be separated, and the desired enantiomer is obtained after removal of the chiral auxiliary.
-
Asymmetric Oxidation of Prochiral Sulfides: This is a widely used approach that employs a chiral catalyst and a stoichiometric oxidant. The Kagan-Modena oxidation, which utilizes a modified Sharpless reagent (Ti(OiPr)4, diethyl tartrate, and t-BuOOH), is a prominent example.
-
Kinetic Resolution of Racemic Sulfoxides: This method involves the selective reaction of one enantiomer of a racemic sulfoxide, leaving the other enantiomer unreacted and thus enriched.
Troubleshooting Guides
Problem 1: Low enantiomeric excess (ee) in my sulfoxide product.
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Lower the reaction temperature. For many asymmetric oxidations, temperatures as low as -78 °C may be necessary. |
| Incorrect Stoichiometry of Reagents | Carefully re-evaluate and optimize the molar ratios of the substrate, catalyst, and oxidant. |
| Presence of Impurities | Ensure all reagents and solvents are of high purity and free from acidic or basic contaminants. |
| Inappropriate Chiral Ligand/Catalyst | Screen a variety of chiral ligands or catalysts to find the one best suited for your specific substrate. |
Problem 2: Racemization of my enantiomerically pure sulfoxide during workup or purification.
| Possible Cause | Troubleshooting Step |
| Exposure to Acidic or Basic Conditions | Neutralize the reaction mixture carefully before workup. Use a buffered aqueous solution if necessary. |
| High Temperatures During Purification | Avoid excessive heat during solvent removal (rotary evaporation) or chromatography. Use a cold water bath for the rotary evaporator. |
| Use of Protic Solvents | Minimize the use of protic solvents, especially at elevated temperatures, as they can facilitate racemization. |
| Silica Gel Chromatography | The acidic nature of standard silica gel can sometimes cause racemization. Consider using deactivated silica gel (by adding a small amount of a neutral amine like triethylamine to the eluent) or an alternative stationary phase like alumina. |
Experimental Protocols
Protocol 1: The Andersen Synthesis of a Chiral Sulfoxide
This protocol describes the synthesis of (R)-methyl phenyl sulfoxide as an example.
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Reaction with Menthyl Sulfinate: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Slowly add a solution of (-)-menthyl (S)-p-toluenesulfinate (1.0 eq) in anhydrous diethyl ether.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting diastereomeric sulfoxides can be separated by fractional crystallization or column chromatography.
Visualizations
Caption: A logical workflow illustrating the synthesis of sulfoxides, potential racemization pathways, and strategies to prevent racemization.
Caption: A flowchart outlining the key steps of the Andersen synthesis for preparing enantiomerically pure sulfoxides.
Technical Support Center: Optimizing Grignard Reactions with Methyl p-Toluenesulfinate
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the reaction temperature in Grignard reactions involving methyl p-toluenesulfinate. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during this specific synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product when reacting a Grignard reagent (R-MgX) with this compound?
The reaction of a Grignard reagent with this compound is expected to yield a sulfoxide as the primary product. The nucleophilic carbon of the Grignard reagent attacks the electrophilic sulfur atom, displacing the methoxy group.
Q2: What is the generally recommended temperature for adding the Grignard reagent to this compound?
The addition of the electrophile, in this case, this compound, to the Grignard reagent should typically be performed at reduced temperatures, often starting at 0°C or lower.[1] This helps to control the reaction's exothermicity, minimize the formation of by-products, and improve the overall selectivity of the reaction.[2][3] For highly reactive Grignard reagents, temperatures as low as -30°C may be necessary.[4]
Q3: My reaction yield is very low. How can temperature be a contributing factor?
Low yields can stem from several temperature-related issues:
-
Temperature Too High: Elevated temperatures can promote side reactions, such as Wurtz-type coupling where the Grignard reagent reacts with unreacted organic halide.[1][5] It can also lead to the degradation of the Grignard reagent itself or the desired product.
-
Temperature Too Low: If the reaction temperature is too low, the reaction rate may be excessively slow, leading to an incomplete reaction within a practical timeframe.
-
Uncontrolled Exotherm: A rapid increase in temperature upon adding the sulfinate can cause localized heating, leading to by-product formation and reduced yield.[5][6]
Q4: How can I minimize the formation of by-products through temperature control?
By-product formation is a common issue that can often be mitigated by careful temperature management.
-
Wurtz Coupling: This side reaction is more prevalent at higher temperatures. Maintaining a low concentration of the organic halide during Grignard formation by slow, dropwise addition and keeping the reaction temperature controlled can minimize this.[1][5]
-
Over-addition: The sulfoxide product can potentially react with a second equivalent of the Grignard reagent. Performing the initial addition at a low temperature (e.g., 0°C or below) reduces the rate of this subsequent reaction, preserving the desired sulfoxide.
-
Solvent Reactions: At higher temperatures, particularly reflux, Grignard reagents can react with ethereal solvents like THF.
Troubleshooting Guide
Issue: The reaction fails to initiate or proceeds with very low conversion.
-
Question: My Grignard reagent forms successfully, but the subsequent reaction with this compound gives a low yield of sulfoxide. Could the temperature be the problem?
-
Answer: Yes, the reaction temperature during the addition of the sulfinate is critical. An optimal temperature balances the reaction rate with the suppression of side reactions. If the temperature is too low (e.g., <-40°C), the activation energy barrier may not be overcome, resulting in a stalled or sluggish reaction. Conversely, a temperature that is too high can lead to the degradation of the reagents or the formation of unwanted by-products.[2] It is recommended to start the addition at a low temperature, such as 0°C, and then allow the reaction to slowly warm to room temperature to ensure it proceeds to completion.[1]
Issue: Significant by-products are observed, complicating purification.
-
Question: My final product is contaminated with significant impurities. How can I adjust the temperature to obtain a cleaner reaction profile?
-
Answer: The presence of impurities is often linked to a reaction temperature that is too high. The most decisive step is the Grignard reaction itself, where impurities can readily form.[2]
-
For Wurtz Coupling By-products (R-R): Ensure the temperature during the formation of the Grignard reagent is controlled. The reaction to form the Grignard reagent is exothermic; use an ice bath to maintain a gentle reflux rather than applying external heat, which can accelerate side reactions.[5][7]
-
For Potential Over-addition Products: The key is to keep the temperature low during the addition of this compound to the pre-formed Grignard reagent. Carrying out the addition at 0°C or below minimizes the chance that the newly formed sulfoxide will react with a second molecule of the Grignard reagent.[1][8]
-
Issue: A strong exotherm occurs upon addition of the this compound.
-
Question: When I add the this compound solution, the reaction temperature increases rapidly and becomes difficult to control. What is the best practice to prevent this?
-
Answer: A rapid, uncontrolled exotherm is a significant safety hazard and is detrimental to product yield.[9] This indicates that the initial reaction temperature is too high and/or the rate of addition is too fast.
-
Pre-cool the Reaction: Before adding the sulfinate, cool the flask containing the Grignard reagent to 0°C or lower using an appropriate cooling bath (e.g., an ice-water bath).[1]
-
Slow, Dropwise Addition: Add the solution of this compound very slowly (dropwise) using an addition funnel.[10] This allows the heat generated by the reaction to dissipate effectively, maintaining a stable internal temperature.
-
Efficient Stirring: Ensure the reaction mixture is being stirred efficiently to prevent the formation of localized hot spots where the sulfinate is being added.
-
Data Presentation
The optimal reaction temperature is a balance between reaction rate and selectivity. The following table provides a generalized summary of the expected outcomes at different temperature ranges for the addition of an electrophile like this compound to a Grignard reagent.
| Reaction Temperature | Expected Sulfoxide Yield | Common By-products & Issues | Recommendations |
| < -20 °C | Moderate to High | Incomplete reaction if time is insufficient. | Allow the reaction to warm slowly to 0°C or room temperature after addition is complete to ensure full conversion.[4] |
| -20 °C to 0 °C | High (Often Optimal) | Minimal by-product formation. | This range often provides the best balance of a controlled reaction rate and high selectivity.[2][8] |
| Room Temperature (~25 °C) | Moderate to Low | Increased Wurtz coupling products, potential for over-addition, uncontrolled exotherm. | Not generally recommended for the addition step unless the Grignard reagent is known to be sluggish.[5] |
| > 40 °C | Low | Significant by-product formation and potential reagent/product decomposition. | Avoid. High temperatures are detrimental to the yield and purity of the desired sulfoxide.[2] |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation
This protocol describes the formation of the Grignard reagent, which must be completed prior to reaction with this compound.
-
Preparation: Assemble a three-necked, round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a magnetic stirrer, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum or oven-dry it and cool under a stream of inert gas (argon or nitrogen).[5][11]
-
Reagents: Place magnesium turnings (1.2-1.5 equivalents) into the flask.[4] Add a small crystal of iodine to activate the magnesium surface.[5][12]
-
Initiation: Add a small portion (~10%) of the organic halide (1.0 equivalent), dissolved in an anhydrous ethereal solvent (like THF or diethyl ether), to the magnesium turnings.[13] The reaction may require gentle warming to initiate, which is often indicated by the disappearance of the iodine color, bubbling from the magnesium surface, and the solution turning cloudy.[7]
-
Addition: Once the reaction has started, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle, controlled reflux.[5] The formation of Grignard reagents is exothermic, so an ice bath should be kept on hand for cooling if the reaction becomes too vigorous.[7]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle reflux for an additional 1-3 hours to ensure all the magnesium has reacted.[7] The resulting dark grey or brown solution is the Grignard reagent, which should be used directly in the next step.
Protocol 2: Optimized Reaction with this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution from Protocol 1 to 0°C using an ice-water bath.
-
Electrophile Preparation: In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent used for the Grignard formation.
-
Slow Addition: Transfer the this compound solution to the dropping funnel and add it dropwise to the stirred Grignard reagent solution while maintaining the internal temperature at or below 0°C.[1]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfoxide product.[13]
-
Purification: Purify the crude product by column chromatography or recrystallization as required.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for optimizing your Grignard reaction.
Caption: General experimental workflow for sulfoxide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. reddit.com [reddit.com]
- 12. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
Purification strategies for chiral sulfoxides from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of chiral sulfoxides from reaction mixtures.
Troubleshooting Guides
Problem 1: Poor or no separation of enantiomers in chiral HPLC.
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is crucial for achieving separation. Polysaccharide-based columns (e.g., derivatives of cellulose and amylose) are often effective for sulfoxides. If one type of column does not yield separation, it is advisable to screen a variety of CSPs with different chiral selectors.[1][2] Macrocyclic glycopeptide CSPs have also been shown to be effective for a wide range of chiral sulfoxides.[3][4]
-
Suboptimal Mobile Phase Composition: The composition of the mobile phase significantly impacts enantioselectivity. For normal-phase chromatography, varying the ratio of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) is a common strategy. In reversed-phase mode, mixtures of water with acetonitrile or methanol are typically used. It is essential to systematically screen different solvent compositions.[2][3]
-
Incorrect Temperature: Temperature can affect the chiral recognition mechanism. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your specific separation.[2]
-
Low Resolution (Rs < 1.5): If you observe some separation but the resolution is poor, fine-tuning the mobile phase composition with small increments of the polar modifier (e.g., 1-2% changes in alcohol concentration) can improve the resolution. Reducing the flow rate can also enhance resolution, albeit with longer run times.
Problem 2: Peak tailing or fronting in chiral HPLC.
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.[2]
-
Secondary Interactions: The analyte may have undesirable interactions with the stationary phase. Adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can often mitigate these effects and improve peak shape.[2]
-
Column Contamination: Impurities from previous injections can accumulate on the column, leading to poor peak shape. It is important to flush the column with a strong solvent, as recommended by the manufacturer, to remove contaminants.[5]
Problem 3: Irreproducible retention times in chiral HPLC.
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. It is best to premix the solvents rather than relying on the pump's mixing capabilities for precise compositions.[2]
-
Insufficient Column Equilibration: The column must be fully equilibrated with the new mobile phase before injecting the sample. A stable baseline is a good indicator of equilibration.[2]
-
Fluctuations in Temperature: Use a column oven to maintain a constant temperature, as fluctuations can lead to shifts in retention times.
Problem 4: Presence of impurities (sulfide and sulfone) in the purified sulfoxide.
Possible Causes & Solutions:
-
Incomplete Reaction or Over-oxidation: The starting sulfide may not have fully reacted, or the desired sulfoxide may have been over-oxidized to the corresponding sulfone.[6] Optimize the reaction conditions (e.g., stoichiometry of the oxidant, reaction time, and temperature) to maximize the yield of the sulfoxide while minimizing byproducts.
-
Co-elution during Chromatography: The sulfide, sulfoxide, and sulfone may have similar retention times on the chiral column, making their separation difficult. A preliminary purification step using standard silica gel chromatography can be effective in removing the bulk of the sulfide and sulfone before proceeding to chiral separation. The polarity difference between sulfide (least polar), sulfoxide, and sulfone (most polar) allows for their separation on silica gel.
-
Degradation on Stationary Phase: Some sulfoxides may be unstable on certain stationary phases, particularly acidic or basic ones, leading to the formation of impurities.[7] Using a less reactive stationary phase, such as C18 for reversed-phase chromatography, for initial cleanup can be beneficial.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying chiral sulfoxides?
A1: The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective technique that employs a chiral stationary phase (CSP) to separate the enantiomers.[1]
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and is also a powerful tool for chiral resolution of sulfoxides.[8]
-
Recrystallization: For solid sulfoxides, diastereomeric recrystallization can be a cost-effective method for obtaining enantiomerically pure compounds.[6] This often involves the use of a chiral resolving agent. Spontaneous resolution upon crystallization has also been observed for some sulfoxides.[9]
-
Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively act on one enantiomer of the sulfoxide, allowing for the separation of the unreacted, enantiomerically enriched sulfoxide.[10][11]
Q2: How do I choose the right chiral stationary phase (CSP) for my sulfoxide?
A2: The choice of CSP is critical and often requires screening. Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are a good starting point as they have shown broad applicability for sulfoxide separations.[2] Macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ series) are also highly effective and can offer complementary selectivity.[3][4] The structure of your sulfoxide, particularly the nature of the substituents on the sulfur atom, will influence the interaction with the CSP.[3]
Q3: Can I use normal-phase and reversed-phase chromatography for chiral sulfoxide purification?
A3: Yes, both modes can be effective. The choice depends on the solubility and properties of your sulfoxide. Normal-phase chromatography (e.g., hexane/alcohol mobile phases) is often the most effective for separating sulfoxide enantiomers.[3] Reversed-phase chromatography (e.g., water/acetonitrile or water/methanol mobile phases) is also a viable option.[3]
Q4: My sulfoxide seems to be racemizing during purification. What could be the cause?
A4: Sulfoxides are generally configurationally stable at room temperature.[6] Racemization typically requires harsh conditions like high temperatures (above 200°C) or UV irradiation.[6] However, some factors during purification could potentially contribute to racemization, although less common:
-
Extreme pH: Very acidic or basic conditions in the mobile phase could potentially promote racemization in sensitive sulfoxides.
-
Photochemical Racemization: Exposure to UV light, for example from a UV detector, can induce racemization in some sulfoxides, especially in the presence of photosensitizers.[12][13]
Q5: What is "Self-Disproportionation of Enantiomers" (SDE) and how can it affect my purification?
A5: The Self-Disproportionation of Enantiomers (SDE) is a phenomenon where the enantiomeric composition of a scalemic (non-racemic) mixture can change during physical processes like chromatography or recrystallization.[14][15] This can lead to an erroneous determination of the enantiomeric excess (ee) of your product. It is crucial to be aware of this potential issue and to analyze the enantiomeric composition of all fractions to get an accurate assessment of the purification outcome.
Data Presentation
Table 1: Comparison of Chiral Chromatography Techniques for Sulfoxide Separation
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phases | Advantages | Disadvantages |
| HPLC (Normal Phase) | Polysaccharide-based, Macrocyclic Glycopeptide | Hexane/Ethanol, Hexane/Isopropanol | High resolution, broad applicability[2][3] | Use of non-polar organic solvents |
| HPLC (Reversed Phase) | Polysaccharide-based, Macrocyclic Glycopeptide | Water/Acetonitrile, Water/Methanol | Uses more environmentally friendly solvents | May have lower efficiency for some sulfoxides compared to normal phase[3] |
| SFC | Polysaccharide-based (e.g., Chiralpak AD) | Supercritical CO2 with alcohol modifiers (e.g., Methanol, Ethanol) | Fast separations, high resolution, reduced solvent consumption[8] | Requires specialized equipment |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Sulfoxide Resolution
-
Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD-H column.
-
Initial Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases of n-hexane with varying percentages of an alcohol modifier (e.g., isopropanol or ethanol) such as 90:10, 80:20, and 70:30 (v/v).[2]
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject a small amount of the racemic sulfoxide solution (e.g., 1 mg/mL in mobile phase).
-
Monitor the separation using a UV detector at an appropriate wavelength.
-
-
Optimization:
-
If partial separation is observed, fine-tune the mobile phase composition by making smaller changes to the alcohol percentage.
-
If no separation is observed, switch to a different CSP or a different alcohol modifier.
-
Screen different temperatures (e.g., 15°C, 25°C, 35°C) to see the effect on resolution.
-
-
Data Analysis: Calculate the resolution (Rs) between the enantiomer peaks. An Rs value of ≥ 1.5 is generally considered to indicate a good separation.[2]
Protocol 2: Preparative Recrystallization for Enantiomeric Enrichment
-
Solvent Screening: Dissolve a small amount of the enantiomerically enriched (but not pure) solid sulfoxide in various solvents at an elevated temperature to find a solvent in which it is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution: Dissolve the bulk of the sulfoxide in the chosen solvent at its boiling point to create a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.
-
Crystal Formation: Crystals should form as the solution cools. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired enantiomer.
-
Isolation and Analysis: Isolate the crystals by filtration, wash them with a small amount of cold solvent, and dry them. Analyze the enantiomeric excess (ee) of the crystals and the mother liquor by chiral HPLC.
-
Repeat if Necessary: If the desired enantiomeric purity is not achieved, the recrystallization process can be repeated.
Visualizations
Caption: Workflow for the purification of chiral sulfoxides.
Caption: Troubleshooting logic for poor HPLC resolution.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]
- 11. Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in sulfinamide synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yields in sulfinamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in sulfinamide synthesis?
Low yields can often be attributed to several factors, including incomplete reactions, degradation of starting materials or products, and the formation of side products.[1] Key areas to investigate are the quality of reagents and solvents, reaction conditions (temperature, time), and the efficiency of the purification process.
Q2: How critical is the exclusion of moisture from the reaction?
It is highly critical. Sulfinyl chlorides and other related reagents are sensitive to moisture and can hydrolyze to form the corresponding sulfinic acids.[2][3] This not only consumes the starting material but can also introduce impurities that complicate purification. Always use anhydrous solvents, dry glassware thoroughly, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: What type of base is typically recommended for sulfinamide synthesis?
A non-nucleophilic base is generally preferred to avoid side reactions where the base itself reacts with the electrophilic sulfur center.[2] Common choices include triethylamine (TEA) or pyridine. The selection of the base can significantly impact the reaction rate and yield.[2]
Q4: Can the order of reagent addition affect the outcome of the reaction?
Yes, the order of addition is important. For syntheses involving sulfinyl chlorides, it is common practice to first dissolve the amine starting material and the base in an anhydrous solvent before slowly adding the sulfinyl chloride dropwise, often at a reduced temperature (e.g., 0 °C).[2] This helps to control the reaction rate, manage exotherms, and minimize the formation of side products like bis(sulfonyl)amines.[2]
Troubleshooting Guide for Low Yields
This section addresses specific problems encountered during sulfinamide synthesis and provides actionable solutions.
Issue 1: The reaction is not going to completion.
-
Possible Cause 1: Insufficient Reaction Time or Temperature. Some sulfinamide syntheses require extended reaction times or gentle heating to proceed to completion.[2]
-
Possible Cause 2: Reduced Nucleophilicity of the Amine. Sterically hindered or electron-deficient amines may exhibit lower reactivity towards the sulfinylating agent.
-
Solution: For less nucleophilic amines, you may need to use a higher reaction temperature or a stronger, non-nucleophilic base to facilitate the reaction. In some cases, a change in solvent to one that better solubilizes the reactants can also be beneficial.[2]
-
-
Possible Cause 3: Poor Quality of Starting Materials. The quality of the sulfonyl chloride or other sulfinylating agents can be a key factor. For instance, thionyl chloride quality has been noted as a critical aspect in some procedures.[3]
-
Solution: Use freshly distilled or high-purity reagents. If preparing a sulfinyl chloride in situ, ensure the preceding step has gone to completion.
-
Issue 2: Multiple products are observed, leading to a low yield of the desired sulfinamide.
-
Possible Cause 1: Formation of Bis(sulfonyl)amine. Primary amines can sometimes react with two equivalents of the sulfinylating agent.
-
Solution: Carefully control the stoichiometry by adding the sulfinylating agent slowly and ensuring it is not in excess.[2] Maintaining a lower reaction temperature can also help improve selectivity.
-
-
Possible Cause 2: Side Reactions with Other Functional Groups. If the starting amine contains other nucleophilic groups (e.g., hydroxyls, thiols), these can also react with the sulfinylating agent.
-
Solution: Consider using protecting groups for other sensitive functionalities within your molecule to prevent undesired reactions.[2]
-
-
Possible Cause 3: Oxidation to Sulfonamide. Depending on the synthetic route, particularly those starting from thiols, over-oxidation to the corresponding sulfonamide can occur.[4]
-
Solution: Carefully control the amount of oxidant used and the reaction conditions. Monitoring the reaction progress is crucial to stop it once the desired sulfinamide has formed.
-
Issue 3: Difficulty in purifying the crude product.
-
Possible Cause 1: Polarity and Solubility. Sulfinamides can be polar and may have some water solubility, which can make extraction and chromatography challenging.[5]
-
Solution: For column chromatography, a gradient elution is often effective.[1] Adding a small amount of a basic modifier like triethylamine to the eluent can help prevent the product from tailing on the silica gel.[2] If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]
-
-
Possible Cause 2: Emulsion during Liquid-Liquid Extraction. The presence of polar compounds can lead to the formation of emulsions during aqueous workups.
-
Solution: Use brine (saturated NaCl solution) to wash the organic layer, which can help break emulsions. If emulsions persist, filtering the mixture through a pad of celite may be effective.
-
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for the N-sulfinylation of an amine to yield a sulfinamide, demonstrating the impact of solvent, base, and temperature on the final product yield.
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Yield (%) |
| 1 | CH₂Cl₂ | Et₃N (1.5) | 25 | 75 |
| 2 | THF | Et₃N (1.5) | 25 | 82 |
| 3 | Toluene | Et₃N (1.5) | 25 | 60 |
| 4 | THF | Pyridine (2.0) | 25 | 85 |
| 5 | THF | DBU (1.5) | 25 | 55 |
| 6 | THF | Pyridine (2.0) | 0 | 92 |
| 7 | THF | Pyridine (2.0) | 40 | 78 |
Data is representative and adapted from similar optimization studies.[6]
Experimental Protocols
Protocol: One-Pot Synthesis of Sulfinamides from Organometallic Reagents
This protocol describes a general and high-yielding one-pot synthesis of sulfinamides using organometallic reagents, a sulfur dioxide surrogate (DABSO), and various nitrogen-based nucleophiles.[7]
Materials:
-
Organometallic reagent (e.g., Grignard or organolithium reagent)
-
1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Amine nucleophile (primary amine, secondary amine, or ammonia)
Procedure:
-
To a solution of the organometallic reagent (1.0 equiv) in anhydrous THF at room temperature, add DABSO (0.5 equiv) in one portion. Stir the resulting mixture for 30 minutes.
-
To the sulfinate salt mixture formed in situ, add thionyl chloride (1.1 equiv) and stir for an additional 30 minutes at room temperature.
-
In the same pot, add triethylamine (1.5 equiv) followed by the amine nucleophile (1.5 equiv). If the amine is a solid, add it as a solution in THF.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired sulfinamide.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low sulfinamide yields.
General Reaction Pathway
Caption: Synthesis of a sulfinamide from an amine and a sulfinyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sulfone Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formation of sulfone byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are sulfone byproducts and why are they a concern?
Sulfones are organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R').[1] In many synthetic procedures, the desired product is a sulfoxide, which is an intermediate in the oxidation of a sulfide.[1][2] Over-oxidation of the sulfide or the intermediate sulfoxide leads to the formation of the corresponding sulfone as a byproduct.[2][3][4] The presence of these sulfone byproducts can complicate purification processes, reduce the yield of the desired sulfoxide, and potentially introduce undesired pharmacological or toxicological properties in drug candidates.
Q2: What is the primary chemical reaction that leads to sulfone byproduct formation?
The most common pathway to sulfone formation is the oxidation of thioethers (sulfides).[1][5] This oxidation typically proceeds in a stepwise manner, first converting the sulfide to a sulfoxide, which can then be further oxidized to a sulfone.[1][2] A variety of oxidizing agents can facilitate this transformation, including hydrogen peroxide, organic peroxides, and metal-based catalysts.[2][6]
Q3: My reaction is producing a high percentage of sulfone byproduct. What are the likely causes?
Several factors can contribute to excessive sulfone formation:
-
Excess Oxidizing Agent: Using a stoichiometric excess of the oxidizing agent is a primary cause of over-oxidation to the sulfone.[3]
-
Reaction Temperature: Higher reaction temperatures can increase the rate of oxidation, often favoring the formation of the more highly oxidized sulfone.[7]
-
Potent Oxidizing Agent: The choice of a strong or non-selective oxidizing agent can lead to rapid oxidation of the intermediate sulfoxide to the sulfone.[4]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with stoichiometric amounts of oxidant, can lead to the gradual formation of the sulfone byproduct.
-
Catalyst Choice: Certain catalysts may have a higher propensity for promoting the oxidation of sulfoxides to sulfones.[6]
Troubleshooting Guide
Issue 1: Over-oxidation to Sulfone When Targeting a Sulfoxide
Symptoms:
-
Low yield of the desired sulfoxide.
-
Significant presence of a more polar spot on TLC or a later-eluting peak in RP-HPLC corresponding to the sulfone.
-
Mass spectrometry data confirms the presence of the sulfone (M+16 Da compared to the sulfoxide).
Possible Causes & Solutions:
| Potential Cause | Suggested Action | Experimental Protocol Reference |
| Excess Oxidant | Carefully control the stoichiometry of the oxidizing agent. A slight sub-stoichiometric amount (e.g., 0.95-1.0 equivalents) may be beneficial. Add the oxidant slowly or portion-wise to the reaction mixture.[3] | Protocol 1 |
| High Reaction Temperature | Perform the reaction at a lower temperature. For many oxidations, starting at 0 °C or even lower can improve selectivity for the sulfoxide. | Protocol 1 |
| Strong Oxidizing Agent | Switch to a milder or more selective oxidizing agent. For example, if using a peracid like m-CPBA, consider alternatives like sodium periodate or a carefully controlled amount of hydrogen peroxide with a specific catalyst. | Protocol 2 |
| Prolonged Reaction Time | Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting sulfide is consumed and before significant sulfone formation is observed. | Protocol 3 |
| Inappropriate Solvent | The choice of solvent can influence the reactivity of the oxidant. Screen different solvents to find one that favors sulfoxide formation. | Protocol 2 |
| Catalyst Activity | If using a catalyst, its activity might be too high. Consider using a less active catalyst or reducing the catalyst loading. For instance, tantalum carbide is reported to favor sulfoxide formation with H₂O₂, while niobium carbide favors sulfones.[6] | Protocol 2 |
Experimental Protocols
Protocol 1: General Procedure for Controlled Oxidation to a Sulfoxide
-
Setup: Dissolve the starting sulfide (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Oxidant Addition: Dissolve the oxidizing agent (e.g., hydrogen peroxide, 1.0-1.1 eq) in the same solvent. Add the oxidant solution dropwise to the cooled sulfide solution over a period of 30-60 minutes using a syringe pump or a dropping funnel.
-
Monitoring: Monitor the progress of the reaction every 15-30 minutes by TLC or HPLC.
-
Quenching: Once the starting material is consumed and before significant sulfone is formed, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium sulfite or sodium thiosulfate solution).
-
Work-up: Allow the mixture to warm to room temperature. If using an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to separate the desired sulfoxide from any unreacted starting material and sulfone byproduct.
Protocol 2: Screening of Oxidizing Agents and Conditions
-
Parallel Reactions: Set up a series of small-scale parallel reactions in vials. To each vial, add the starting sulfide and a magnetic stir bar.
-
Variable Conditions: To each vial, add a different solvent and/or a different oxidizing agent (see table below for examples).
-
Execution: Run the reactions at a controlled temperature (e.g., room temperature or 0 °C).
-
Analysis: After a set time (e.g., 1 hour, 4 hours, 24 hours), take an aliquot from each reaction, quench it, and analyze by HPLC or LC-MS to determine the ratio of starting material, sulfoxide, and sulfone.
-
Optimization: Based on the results, select the optimal conditions for a larger-scale reaction.
Table 1: Example Screening Conditions for Selective Sulfide Oxidation
| Entry | Oxidizing Agent (eq) | Catalyst (mol%) | Solvent | Temperature (°C) |
| 1 | m-CPBA (1.1) | None | Dichloromethane | 0 to RT |
| 2 | H₂O₂ (30% aq., 1.1) | None | Methanol | RT |
| 3 | H₂O₂ (30% aq., 1.1) | Tantalum Carbide (5) | Methanol | RT |
| 4 | Sodium Periodate (1.1) | None | Methanol/Water | 0 to RT |
| 5 | Oxone® (1.1) | None | Methanol/Water | 0 to RT |
Protocol 3: Analytical Method for Monitoring Sulfide Oxidation
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if the compounds lack a strong chromophore.[8] Mass spectrometry (LC-MS) can be used for definitive identification of peaks.
-
Elution Order: Typically, the sulfide will elute first, followed by the more polar sulfoxide, and then the most polar sulfone.
Visualizations
Caption: Oxidation pathway from sulfide to sulfone.
Caption: Troubleshooting workflow for sulfone byproduct formation.
References
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Improving the enantiomeric excess in Andersen-type reactions
Welcome to the technical support center for Andersen-type reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for synthesizing chiral sulfoxides with high enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Andersen-type reaction?
A1: The Andersen-type reaction is a widely used method for synthesizing enantiomerically pure sulfoxides.[1] The classic approach involves a nucleophilic substitution reaction on a diastereomerically pure sulfinate ester, typically using a Grignard reagent (R-MgX).[1][2] The reaction proceeds with a complete inversion of configuration at the stereogenic sulfur center, transferring the chirality from the starting ester to the final sulfoxide product.[1][2][3]
Q2: Why is achieving a high enantiomeric excess (ee) in the final sulfoxide product so critical?
A2: Chiral sulfoxides are highly valuable in asymmetric synthesis, serving as chiral auxiliaries, ligands for catalysts, and pharmacophores in drug development.[3][4] The biological activity of pharmaceutical compounds can differ significantly between enantiomers. Therefore, producing the sulfoxide as a single enantiomer (high ee) is crucial for efficacy and safety in medicinal chemistry and for achieving high stereoselectivity in subsequent synthetic steps.
Q3: What is the most critical factor for achieving high enantiomeric excess (ee)?
A3: The single most critical factor is the diastereomeric purity of the starting sulfinate ester. The Andersen reaction is a stereospecific process (inversion of configuration), not an enantioselective one. The enantiomeric excess of the final sulfoxide product is directly determined by the diastereomeric purity of the chiral sulfinate ester precursor. The original Andersen method utilized diastereomeric separation by recrystallization of menthyl p-toluenesulfinates to obtain a pure starting material.[1][2]
Q4: My enantiomeric excess is lower than expected. What are the common causes?
A4: Assuming you started with a diastereomerically pure sulfinate ester, several factors could lead to a lower than expected ee:
-
Racemization of the Starting Material: The sulfinate ester may have partially racemized during preparation or storage.
-
Side Reactions: Undesired side reactions can lower the overall yield and potentially affect the stereochemical outcome.[3]
-
Racemization of the Product: While sulfoxides are generally configurationally stable at room temperature, harsh workup conditions or purification methods (e.g., high temperatures over 200°C, certain reagents) could potentially cause racemization.[2]
-
Inaccurate ee Determination: The analytical method used to measure ee might be inaccurate. Chiral compounds can sometimes undergo a process called self-disproportionation of enantiomers (SDE) during chromatography, leading to erroneous ee values.[5]
Q5: How does the choice of the Grignard reagent affect the reaction?
A5: The Grignard reagent is the source of the R-group that displaces the chiral auxiliary. While the reaction mechanism is a straightforward SN2-type attack at the sulfur atom, the nature of the Grignard reagent (e.g., its steric bulk, reactivity) can influence the reaction rate and yield.[2] In some cases, side reactions might occur, which could be dependent on the specific Grignard reagent used.[3]
Troubleshooting Guide for Low Enantiomeric Excess (ee)
This guide will help you diagnose and resolve common issues encountered during Andersen-type reactions that lead to suboptimal enantiomeric excess.
Issue 1: Low or inconsistent enantiomeric excess (ee) in the final sulfoxide product.
| Possible Cause | Troubleshooting Step | Explanation |
| Impure Starting Material | 1. Verify Diastereomeric Purity: Re-analyze the diastereomeric purity of your sulfinate ester (e.g., (-)-menthyl p-toluenesulfinate) using NMR or HPLC before starting the reaction. 2. Purify the Sulfinate Ester: If the purity is low, perform recrystallization to separate the diastereomers effectively.[1][2] | The ee of the product is directly correlated with the diastereomeric purity of the precursor. This is the most common cause of poor results. |
| Suboptimal Reaction Temperature | 1. Lower the Temperature: Perform the Grignard addition at a lower temperature (e.g., -78 °C, -90 °C).[6] 2. Maintain Consistent Temperature: Ensure the reaction temperature is kept constant throughout the addition of the Grignard reagent. | Lowering the temperature generally increases selectivity in asymmetric reactions by amplifying the small energy differences between competing reaction pathways, thus minimizing side reactions.[7] |
| Presence of Impurities (Water) | 1. Use Anhydrous Solvents: Ensure all solvents (e.g., THF, diethyl ether) are rigorously dried before use. Distilling from a suitable drying agent is recommended.[8] 2. Dry Glassware: Oven-dry all glassware and allow it to cool under an inert atmosphere (Nitrogen or Argon). 3. Use High-Quality Grignard Reagent: Use a freshly prepared or titrated Grignard reagent to ensure its activity and minimize contamination from hydrolyzed reagent. | Grignard reagents are highly sensitive to moisture. Water will quench the reagent, lowering the effective concentration and yield, and can introduce side reactions that may compromise stereochemical integrity.[8] |
| Incorrect Solvent Choice | 1. Evaluate Solvent: While ethers like THF and diethyl ether are standard, ensure they are appropriate for your specific substrate. 2. Avoid Protic or Coordinating Solvents: Do not use protic solvents (e.g., alcohols). Donor solvents can sometimes negatively affect the reactivity of organometallic reagents.[9] | The solvent can influence the aggregation state and reactivity of the Grignard reagent. A non-coordinating, aprotic solvent is essential. |
Data on Reaction Parameters
The enantioselectivity of stereoselective reactions is highly sensitive to various parameters. While the Andersen reaction's outcome is primarily dependent on the precursor's purity, related asymmetric syntheses show clear trends that are instructive.
Table 1: General Effect of Temperature on Enantioselectivity
| Temperature | Enantiomeric Excess (ee) | Rationale |
| Lower (e.g., -78 °C to -90 °C) | Generally Higher | The difference in activation energy between the pathways leading to the major and minor enantiomers is better exploited at lower temperatures, enhancing selectivity.[7] |
| Higher (e.g., 0 °C to Room Temp.) | Generally Lower | At higher temperatures, there is sufficient thermal energy to overcome the small activation energy barriers of competing pathways, leading to a more racemic mixture.[10] |
Table 2: General Effect of Solvent on Asymmetric Reactions with Organometallics
| Solvent Type | Typical Solvents | Effect on Enantioselectivity | Rationale |
| Aprotic, Non-coordinating | Toluene, Hexane | Often Favorable | These solvents do not compete with chiral ligands or reagents for coordination to the metal center, preserving the chiral environment.[11] |
| Aprotic, Coordinating (Ethers) | Diethyl Ether, THF | Generally Good (Standard for Grignards) | These are required to solvate the Grignard reagent. Their effect is foundational to the reaction's success. |
| Aprotic, Polar | DCM, Chloroform | Variable | Can be effective, but polarity may influence transition state energies. |
| Protic | Alcohols, Water | Detrimental | Reacts with and quenches the organometallic reagent. Must be strictly avoided. |
| Donor Solvents | (e.g., HMPA, DMPU) | Often Negative | Can compete in the coordination of the attacking reagent, disrupting the organized transition state required for high selectivity.[9] |
Key Experimental Protocols
Protocol: Synthesis of (S)-Methyl p-Tolyl Sulfoxide via Andersen Reaction
This protocol is a representative example based on the classical Andersen synthesis.
Materials:
-
Diastereomerically pure (SS)-(-)-Menthyl p-toluenesulfinate
-
Methylmagnesium bromide (MeMgBr), ~1.0 M in THF
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware, all oven-dried.
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction glassware and flush the system with a dry inert gas (Nitrogen or Argon).
-
Dissolution: Dissolve the (SS)-(-)-menthyl p-toluenesulfinate (1 equivalent) in anhydrous diethyl ether or THF in the round-bottom flask.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Grignard Addition: Add the methylmagnesium bromide solution (approx. 1.1 to 1.5 equivalents) dropwise to the cooled, stirring solution of the sulfinate ester over 30-60 minutes. Maintain the temperature throughout the addition.
-
Reaction: Allow the reaction mixture to stir at the low temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC if applicable.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution while the flask is still in the cooling bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the pure (S)-methyl p-tolyl sulfoxide.
-
Analysis: Determine the yield and measure the enantiomeric excess of the product using chiral HPLC or NMR with a chiral shift reagent.
Visualizations
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of unreacted methyl p-toluenesulfinate from the product
Technical Support Center: Purification and Workup
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted methyl p-toluenesulfonate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted methyl p-toluenesulfonate from my product?
Methyl p-toluenesulfonate is a potent alkylating agent and is considered a potentially genotoxic impurity (PGI).[1][2] Regulatory agencies have strict limits on the presence of such impurities in active pharmaceutical ingredients (APIs). From a practical standpoint, its presence can also interfere with subsequent reaction steps or complicate the analysis and characterization of the desired product.
Q2: What are the primary methods for removing residual methyl p-toluenesulfonate?
The most common methods for removing methyl p-toluenesulfonate leverage differences in physical and chemical properties between the impurity and the desired product. These techniques include:
-
Aqueous Extraction (Workup): Ideal for separating water-insoluble products from the more water-soluble (though still limited) methyl p-toluenesulfonate and its hydrolysis byproducts.[1][3][4]
-
Column Chromatography: A highly effective method for separating compounds with different polarities.[5][6]
-
Crystallization/Recrystallization: An excellent technique for purifying solid products, provided there is a significant difference in solubility between the product and the impurity in a given solvent system.[7][8]
-
Distillation: Suitable if the desired product has a significantly different boiling point from methyl p-toluenesulfonate and is thermally stable.[1][3]
Q3: How do I select the most appropriate purification method?
The choice of method depends on the properties of your desired product. The flowchart below provides a general decision-making framework. Key considerations include the product's physical state (solid vs. liquid), solubility, polarity, and thermal stability relative to methyl p-toluenesulfonate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Aqueous Extraction | ||
| Persistent emulsion during workup. | The organic and aqueous layers have similar densities or contain surfactants. | Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. If the problem persists, filtration through a pad of Celite® can help break the emulsion. |
| Product loss in the aqueous layer.[9] | The product has some water solubility. | Back-extract the aqueous layer with a fresh portion of the organic solvent.[9] Consider using a less polar organic solvent for the initial extraction. |
| Column Chromatography | ||
| Co-elution of product and impurity. | The chosen solvent system (eluent) does not provide adequate separation. | Optimize the eluent system using thin-layer chromatography (TLC) first. A less polar solvent system may be required to retain the product more strongly on the silica gel while allowing the less polar methyl p-toluenesulfonate to elute. |
| Product is irreversibly adsorbed onto the silica gel.[9] | The product is highly polar. | Consider using a different stationary phase, such as alumina. Alternatively, add a small percentage of a more polar solvent (e.g., methanol or triethylamine for basic compounds) to the eluent. |
| Crystallization | ||
| The product oils out instead of crystallizing. | The solution is supersaturated, or the melting point of the solid is lower than the temperature of the solution. | Add a few seed crystals of the pure product to induce crystallization. If that fails, try redissolving the oil in a minimal amount of hot solvent and allowing it to cool more slowly. Using a mixed solvent system can also be beneficial.[8] |
| No crystals form upon cooling. | The product is too soluble in the chosen solvent, or the concentration is too low. | Reduce the volume of the solvent by evaporation.[10] If crystals still do not form, try adding an "anti-solvent" (a solvent in which the product is insoluble) dropwise until turbidity persists.[11] Cooling the solution in an ice bath may also be necessary. |
| Impurity (methyl p-toluenesulfonate) co-crystallizes with the product. | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | Select a different crystallization solvent. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity should remain soluble at all temperatures.[8] |
Data Presentation: Properties of Methyl p-toluenesulfonate
Understanding the physical properties of methyl p-toluenesulfonate is essential for designing an effective purification strategy.
| Property | Value | Implication for Purification |
| Molecular Weight | 186.23 g/mol [12] | Relevant for mass spectrometry analysis. |
| Boiling Point | 144-145 °C @ 5 mmHg[12] | Can be removed by vacuum distillation if the product is not volatile. |
| Melting Point | 25-28 °C[12] | It is a low-melting solid or liquid at room temperature. |
| Water Solubility | Insoluble[12][13] | Although listed as insoluble, it can be removed with aqueous washes, especially after quenching, which can hydrolyze it to the more soluble p-toluenesulfonic acid and methanol. |
| Organic Solvent Solubility | Soluble in ether, benzene, chloroform, ethanol, and acetone.[13][14][15] Slightly soluble in petroleum ether.[13] | Wide solubility in organic solvents means that purification often relies on differential solubility (crystallization) or differential adsorption (chromatography). |
Experimental Protocols
Protocol 1: Purification by Aqueous Extraction
This protocol is suitable for water-insoluble organic products.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If the reaction was run in an organic solvent, dilute it with an equal volume of a suitable solvent like ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of water and shake vigorously. Allow the layers to separate.
-
Base Wash: Drain the aqueous layer. Add a 5% sodium carbonate or potassium carbonate solution to the organic layer to neutralize any acidic byproducts (like p-toluenesulfonic acid) and help hydrolyze any remaining methyl p-toluenesulfonate.[1][4] Shake, separate, and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective when the product and methyl p-toluenesulfonate have different polarities.
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should show good separation between your product spot and the spot for methyl p-toluenesulfonate (which is moderately polar).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This protocol is ideal for purifying solid products.
-
Solvent Selection: Choose a solvent in which your product is highly soluble when hot but poorly soluble when cold. Conversely, methyl p-toluenesulfonate should ideally remain soluble at cold temperatures.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.[7][8]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[7]
-
Drying: Dry the purified crystals under vacuum.
Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. Methyl p-toluenesulfonate | 80-48-8 [chemicalbook.com]
- 2. Methyl p-toluenesulfonate CAS#: 80-48-8 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Separation of racemic sulfoxides and sulfinate esters on four derivatized cyclodextrin chiral stationary phases using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How To [chem.rochester.edu]
- 12. Cas 80-48-8,Methyl p-toluenesulfonate | lookchem [lookchem.com]
- 13. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. guidechem.com [guidechem.com]
- 15. Solubility of methyl p-toluenesulfonate-Chongqing Pengsheng Industrial Co.,Ltd. [cq-pengsheng.com]
Work-up procedures for reactions involving methyl p-toluenesulfinate
Welcome to the technical support center for reaction work-up procedures involving methyl p-toluenesulfinate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully isolating and purifying their target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for a reaction involving this compound and a Grignard reagent (Andersen Sulfoxide Synthesis)?
A typical work-up involves quenching the reaction, followed by a series of aqueous washes to remove byproducts and unreacted starting materials, drying the organic layer, and finally, purifying the crude product. The key is to carefully remove the magnesium salts, excess Grignard reagent, and the menthol byproduct (if used as a chiral auxiliary).
Q2: What are the common byproducts I need to remove during the work-up?
The primary materials to remove are unreacted this compound, p-toluenesulfinic acid (from hydrolysis), and potentially the corresponding sulfone from over-oxidation. In reactions with Grignard reagents, magnesium salts and byproducts from the Grignard reagent are also present.
Q3: My product, a sulfoxide, is contaminated with the corresponding sulfone. How can I remove it?
Separating a sulfoxide from its corresponding sulfone can be challenging as they often have similar physical properties. It has been noted that removing the sulfone byproduct via distillation, crystallization, or sublimation can be very difficult.[1] The most effective method is typically flash column chromatography on silica gel, as the sulfoxide is significantly more polar than the sulfone, leading to a good separation.[1]
Q4: Can this compound hydrolyze during an aqueous work-up?
Yes, sulfinate esters can be sensitive to hydrolysis, especially under acidic or basic conditions, which would regenerate p-toluenesulfinic acid. It is advisable to perform aqueous washes efficiently and avoid prolonged exposure to harsh pH conditions if the desired product is sensitive.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - High concentration of salts. - Finely dispersed insoluble materials. | - Add a small amount of saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion. - If solids are present, filter the entire mixture through a pad of Celite before attempting extraction. - Allow the mixture to stand undisturbed for a longer period (15-30 minutes). |
| Low or No Product Yield After Work-up | - Product is water-soluble and was lost in the aqueous layers. - Product is volatile and was lost during solvent removal. - Incomplete reaction or decomposition of the product. | - Before discarding, check the aqueous layers for your product (e.g., by TLC or LC-MS). If present, perform back-extraction with a suitable organic solvent. - Use a cooled trap during rotary evaporation and check the condensed solvent for your product. - Re-evaluate reaction conditions. Ensure the work-up procedure is not too harsh (e.g., extreme pH, high temperatures). |
| Crude Product is an Oil and Fails to Crystallize | - Presence of impurities (e.g., solvent, byproducts). - Product is inherently an oil at room temperature. | - Ensure all solvent is removed under high vacuum. - Try triturating the oil with a non-polar solvent (e.g., pentane or hexane) to induce crystallization or wash away impurities. - Purify the oil via flash column chromatography before attempting crystallization again. |
| Aqueous Layer is Acidic/Basic After Neutralization Wash | - Insufficient amount of neutralizing agent used. - Inefficient mixing of the two phases. | - Add more of the neutralizing wash (e.g., saturated NaHCO₃ for acid, or dilute HCl for base). - Shake the separatory funnel vigorously and vent frequently.[2] - Test the pH of the aqueous layer after each wash to confirm neutrality. |
Experimental Protocols
Protocol 1: General Work-up for Sulfoxide Synthesis from this compound and a Grignard Reagent
This protocol is adapted from procedures used for analogous reactions, such as the Andersen synthesis.[3]
-
Quenching: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath (0 °C). Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The layers should separate; if not, refer to the troubleshooting guide for emulsions.
-
Acidic Wash: Separate the organic layer. Wash the organic layer with dilute aqueous HCl (e.g., 1 M HCl).[3] This step helps to remove magnesium salts and any basic byproducts.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[3] Vent the separatory funnel frequently as CO₂ gas will be generated.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). This helps to remove the bulk of the dissolved water from the organic layer.[4]
-
Drying: Dry the isolated organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product as required. For sulfoxides, this often involves flash column chromatography to remove any sulfone byproduct.[1]
Summary of Aqueous Wash Solutions
| Wash Solution | Purpose |
| Saturated aq. NH₄Cl | Quenches unreacted organometallic reagents (e.g., Grignard). |
| Dilute aq. HCl (e.g., 1 M) | Removes inorganic salts (e.g., Mg(OH)₂) and basic organic byproducts.[3] |
| Saturated aq. NaHCO₃ | Neutralizes excess acid.[3] |
| Water (H₂O) | Removes water-soluble impurities and reagents.[4] |
| Saturated aq. NaCl (Brine) | Reduces the solubility of the organic product in the aqueous layer and removes bulk water from the organic layer before final drying.[4] |
Visualizations
Below are diagrams illustrating a standard workflow and a troubleshooting decision tree for the work-up of reactions involving this compound.
Caption: A typical experimental workflow for the work-up and purification process.
Caption: A decision tree for troubleshooting common issues during reaction work-up.
References
Validation & Comparative
A Comparative Guide to Methyl p-Toluenesulfinate and (-)-Menthyl p-Toluenesulfinate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereoselective synthesis, the choice of reagents is paramount to achieving desired chiral outcomes. This guide provides a detailed comparison of methyl p-toluenesulfinate and its chiral counterpart, (-)-menthyl p-toluenesulfinate, focusing on their applications in the synthesis of chiral sulfoxides. While both are esters of p-toluenesulfinic acid, their utility in asymmetric synthesis is vastly different, a distinction critical for professionals in drug development and chemical research.
Executive Summary
The fundamental difference between this compound and (-)-menthyl p-toluenesulfinate lies in the alcohol moiety: achiral methanol versus the chiral (-)-menthol. This single structural change makes (-)-menthyl p-toluenesulfinate a powerful tool for asymmetric induction, enabling the synthesis of enantiomerically pure sulfoxides via the renowned Andersen synthesis. In contrast, this compound, being achiral, is primarily used as a methylating agent and in applications where chirality is not a factor. This guide will objectively present the properties, synthesis, and, most importantly, the stereochemical control offered by each, supported by experimental data and detailed protocols.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both compounds is presented in Table 1.
| Property | This compound | (-)-Menthyl p-Toluenesulfinate |
| CAS Number | 670-98-4 (ester) | 1517-82-4 |
| Molecular Formula | C₈H₁₀O₂S | C₁₇H₂₆O₂S |
| Molecular Weight | 170.23 g/mol | 294.45 g/mol |
| Appearance | Colorless liquid or low-melting solid | White crystalline solid |
| Melting Point | Not well-defined, often a low-melting solid | 102-104 °C |
| Boiling Point | Decomposes upon heating | Not applicable |
| Optical Rotation | 0° (achiral) | [α]²⁰/D ~ -195° (c=2, acetone) |
| Key Application | Methylating agent | Chiral auxiliary for asymmetric synthesis |
Performance in Sulfoxide Synthesis: A Tale of Two Reagents
The primary application that distinguishes these two sulfinates is the synthesis of chiral sulfoxides. The Andersen synthesis, a cornerstone of asymmetric sulfur chemistry, relies on the diastereoselective preparation of sulfinates derived from chiral alcohols.
(-)-Menthyl p-Toluenesulfinate: The Key to Enantiopure Sulfoxides
The synthesis of (-)-menthyl p-toluenesulfinate from p-toluenesulfinyl chloride and (-)-menthol results in a mixture of diastereomers at the sulfur center.[1] These diastereomers can be separated by fractional crystallization to yield the pure (S)-sulfur diastereomer.[1] This diastereomerically pure sulfinate is then treated with a Grignard reagent (R-MgX), which proceeds via a stereospecific Sₙ2 reaction at the sulfur atom with complete inversion of configuration.[1] This elegant method allows for the predictable synthesis of a wide range of enantiomerically pure sulfoxides.
Logical Relationship: Andersen Synthesis
Caption: The Andersen synthesis workflow for enantiopure sulfoxides.
This compound: A Racemic Outcome
If this compound were to be used in a similar reaction with a Grignard reagent, the resulting sulfoxide would be racemic. This is because the starting sulfinate is achiral, and the nucleophilic attack of the Grignard reagent would occur with equal probability from either face of the sulfur atom, leading to a 50:50 mixture of enantiomers. Therefore, this compound is not a suitable reagent for the asymmetric synthesis of chiral sulfoxides.
Supporting Experimental Data
The following table summarizes the typical outcomes when synthesizing methyl phenyl sulfoxide using both reagents.
| Reagent | Grignard Reagent | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| (-)-Menthyl (S)-p-toluenesulfinate | Phenylmagnesium bromide | (R)-(+)-Methyl phenyl sulfoxide | ~70-80% | >95% | [2] |
| This compound | Phenylmagnesium bromide | (±)-Methyl phenyl sulfoxide | Not typically performed for this purpose | 0% (racemic) | N/A |
Experimental Protocols
Synthesis of Diastereomerically Pure (-)-Menthyl (S)-p-Toluenesulfinate
This protocol is adapted from the improved procedure described by Hedouin et al.[3][4]
Materials:
-
p-Toluenesulfinic acid sodium salt
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Toluene
-
(-)-Menthol
-
Triethylamine
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Acetone
-
Concentrated Hydrochloric Acid
Procedure:
-
In a flask, neat thionyl chloride (1.5 equivalents) is added and cooled to 0°C.
-
p-Toluenesulfinic acid sodium salt (1.0 equivalent) is added portion-wise.
-
A catalytic amount of DMF (1 mol%) is added, and the mixture is heated to 80°C for 1 hour.
-
Toluene is added, and the excess thionyl chloride is removed by azeotropic distillation under reduced pressure.
-
The resulting solution of p-toluenesulfinyl chloride is cooled to 0°C.
-
A solution of (-)-menthol (0.96 equivalents) in triethylamine is added dropwise at 0°C.
-
The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.
-
The mixture is poured into a mixture of brine and 1 M HCl, and extracted with diethyl ether.
-
The organic layer is washed with 1 M HCl and saturated sodium bicarbonate solution, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is dissolved in acetone. A few drops of concentrated HCl are added to facilitate epimerization of the undesired diastereomer.
-
The solution is cooled in a freezer to induce crystallization. The crystals of the less soluble (S)-diastereomer are collected by filtration.
-
The mother liquor can be subjected to further crystallization cycles to improve the yield. The combined crystalline product is the diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate.
Experimental Workflow: Synthesis of (-)-Menthyl (S)-p-toluenesulfinate
Caption: Protocol for the synthesis of diastereomerically pure sulfinate.
Andersen Synthesis of (R)-(+)-Methyl p-Tolyl Sulfoxide
This protocol describes the reaction of the prepared (-)-menthyl (S)-p-toluenesulfinate with a Grignard reagent.
Materials:
-
Diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate
-
Methylmagnesium bromide solution (in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated ammonium chloride solution
Procedure:
-
A solution of (-)-menthyl (S)-p-toluenesulfinate in anhydrous diethyl ether or THF is prepared in a flame-dried, nitrogen-purged flask.
-
The solution is cooled to -78°C (dry ice/acetone bath).
-
Methylmagnesium bromide solution (1.1 equivalents) is added dropwise via syringe.
-
The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (R)-(+)-methyl p-tolyl sulfoxide. The enantiomeric excess can be determined by chiral HPLC analysis.[2]
Conclusion
For the synthesis of achiral compounds or for use as a simple methylating agent, this compound is a suitable and cost-effective choice. However, for the crucial task of preparing enantiomerically pure sulfoxides, an essential endeavor in modern drug discovery and asymmetric synthesis, (-)-menthyl p-toluenesulfinate is unequivocally the superior reagent. Its utility in the Andersen synthesis provides a reliable and predictable method for accessing a wide array of chiral sulfoxides with high enantiopurity. The choice between these two reagents is, therefore, not one of performance in the same task, but rather a selection based on the desired stereochemical outcome of the synthesis.
References
A Comparative Guide: Methyl p-Toluenesulfinate vs. Sulfonyl Chlorides in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of sulfonating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of methyl p-toluenesulfinate and sulfonyl chlorides (specifically p-toluenesulfonyl chloride, TsCl), offering a comprehensive overview of their respective advantages and disadvantages, supported by experimental data and detailed protocols.
Executive Summary
While sulfonyl chlorides have long been the go-to reagents for the synthesis of sulfonamides and sulfonate esters, this compound is emerging as a compelling alternative, offering milder reaction conditions, improved safety, and unique reactivity profiles. This guide will demonstrate that while sulfonyl chlorides are highly reactive and cost-effective, their utility can be limited by their harsh nature and the generation of corrosive byproducts. In contrast, this compound provides a more stable and selective option, particularly advantageous in complex molecule synthesis where sensitive functional groups must be preserved.
Reactivity and Reaction Conditions: A Tale of Two Reagents
The fundamental difference in reactivity between this compound and sulfonyl chlorides stems from the nature of the leaving group. In sulfonyl chlorides, the chloride ion is an excellent leaving group, rendering the sulfur atom highly electrophilic and prone to rapid nucleophilic attack. This high reactivity, however, often necessitates the use of strong bases to neutralize the hydrochloric acid byproduct, leading to harsh reaction conditions that may not be suitable for all substrates.
This compound, on the other hand, possesses a methoxy group as the leaving group. While still reactive, the departure of the methoxide is less facile than that of chloride, resulting in a milder and more selective sulfonating agent. This allows for reactions to be carried out under neutral or even slightly acidic conditions, broadening the scope of compatible functional groups.
Reaction Mechanism: Sulfonamide Formation
The following diagrams illustrate the mechanistic pathways for the formation of a sulfonamide from an amine using both p-toluenesulfonyl chloride and a hypothetical reaction with this compound.
A Researcher's Guide to Chiral Sulfoxide Synthesis: A Comparison of Modern Reagents
The synthesis of enantiomerically pure sulfoxides is a critical endeavor in modern organic chemistry, with these chiral compounds serving as indispensable building blocks and chiral auxiliaries in the pharmaceutical and agrochemical industries. The development of efficient and selective methods for their preparation is, therefore, a subject of continuous research. This guide provides a comparative overview of the leading alternative reagents for the asymmetric synthesis of chiral sulfoxides, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Key Methodologies
The choice of reagent for asymmetric sulfoxidation is often a trade-off between enantioselectivity, yield, substrate scope, and practical considerations such as cost and environmental impact. To facilitate a direct comparison, the following table summarizes the performance of several popular methods for the synthesis of chiral methyl phenyl sulfoxide from thioanisole, a common benchmark substrate.
| Methodology | Reagent/Catalyst System | Oxidant | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Metal-Catalyzed Oxidation | |||||||
| Kagan-Modena Oxidation | Ti(OiPr)₄ / (+)-DET (2:1) | Cumene hydroperoxide | -20 | 20 | 90 | 89 (R) | [1] |
| Vanadium Catalysis | VO(acac)₂ / Chiral Schiff Base | H₂O₂ | 0 | 24 | 85 | 99 (S) | |
| Iron Catalysis | Fe(acac)₃ / Chiral Salan Ligand | H₂O₂ | RT | 12 | 78 | 96 (S) | |
| Stoichiometric Oxidation | |||||||
| Davis Oxaziridine | (+)-(Camphorsulfonyl)oxaziridine | - | RT | 2 | 95 | >95 (R) | |
| Biocatalytic Oxidation | |||||||
| Baeyer-Villiger Monooxygenase | P. putida OTEMO | O₂ (air) | 25 | 20 | 80 | 63 (S) | [2] |
| Chloroperoxidase (CPO) | Chloroperoxidase | H₂O₂ | 25 | 1 | >99 | 85 (R) | |
| Andersen Synthesis | |||||||
| Nucleophilic Substitution | (S)-Menthyl p-toluenesulfinate + PhMgBr | - | 0 to RT | 2 | 85 | >99 (R) |
Note: ee = enantiomeric excess; DET = diethyl tartrate; acac = acetylacetonate; RT = room temperature. Data is representative and may vary based on specific reaction conditions and substrate.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful synthesis of chiral sulfoxides. Below are protocols for some of the most frequently employed methods.
Kagan-Modena Asymmetric Sulfoxidation
This method utilizes a chiral titanium complex to catalyze the enantioselective oxidation of sulfides. The following procedure is adapted from the Organic Syntheses protocol for the preparation of (S)-(-)-methyl p-tolyl sulfoxide.[1]
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Methyl p-tolyl sulfide
-
Cumene hydroperoxide (80% in cumene)
-
Water
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane.
-
Add (+)-diethyl tartrate, followed by titanium(IV) isopropoxide at room temperature. Stir the resulting yellow solution for 10 minutes.
-
Cool the mixture to -20°C (using a CCl₄/dry ice bath).
-
Add methyl p-tolyl sulfide to the cooled solution.
-
In a separate flask, prepare a solution of cumene hydroperoxide in anhydrous dichloromethane.
-
Add the cumene hydroperoxide solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -20°C.
-
Stir the reaction mixture at -20°C for 20 hours.
-
Add a small amount of water (e.g., 0.1 mL per 1 mmol of sulfide) and stir for an additional hour at -20°C.
-
Allow the reaction to warm to room temperature and quench with water.
-
Filter the mixture through a pad of Celite to remove titanium dioxide.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral sulfoxide.
Asymmetric Oxidation using Davis' Oxaziridine
Chiral N-sulfonyloxaziridines, such as (+)-(camphorsulfonyl)oxaziridine, are highly effective stoichiometric oxidants for the asymmetric synthesis of sulfoxides.
Materials:
-
Thioanisole
-
(+)-(Camphorsulfonyl)oxaziridine
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve thioanisole in chloroform in a round-bottom flask.
-
Add a solution of (+)-(camphorsulfonyl)oxaziridine in chloroform dropwise to the sulfide solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the chiral sulfoxide from the camphorsulfonimine byproduct.
Biocatalytic Sulfoxidation with a Baeyer-Villiger Monooxygenase (BVMO)
Enzymes offer a green and highly selective route to chiral sulfoxides. This protocol is a general guideline for using a BVMO for sulfoxidation.[2]
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Thioanisole
-
Glucose
-
NADP⁺
-
Glucose dehydrogenase (for cofactor regeneration)
-
BVMO enzyme (e.g., whole cells or purified enzyme)
Procedure:
-
In a reaction vessel, prepare a solution of phosphate buffer containing glucose and NADP⁺.
-
Add the glucose dehydrogenase to the buffer solution.
-
Add the thioanisole (often dissolved in a co-solvent like DMSO to aid solubility).
-
Initiate the reaction by adding the BVMO enzyme (as whole cells or a purified solution).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with shaking to ensure adequate aeration.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
Once the desired conversion is reached, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by column chromatography if necessary.
Logical Workflow for Reagent Selection
Choosing the most suitable method for a specific application depends on a variety of factors. The following workflow, represented as a Graphviz diagram, provides a logical decision-making process for researchers.
Caption: A decision tree to guide the selection of a suitable reagent for chiral sulfoxide synthesis.
This guide provides a starting point for researchers venturing into the synthesis of chiral sulfoxides. The optimal choice of reagent and methodology will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. Careful consideration of the data and protocols presented here will facilitate informed decisions and successful outcomes in the laboratory.
References
A Researcher's Comparative Guide to the Spectroscopic Characterization of Sulfinamides
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Sulfinamides, compounds containing a stereogenic sulfur atom of the form R-S(O)-NR'R'', are crucial chiral auxiliaries and building blocks in modern asymmetric synthesis. Their correct characterization is essential for ensuring stereochemical integrity and understanding their reactivity. This guide provides a comparative overview of the primary spectroscopic methods used to characterize sulfinamides, presenting experimental data, detailed protocols, and a clear workflow for analysis.
Comparison of Key Spectroscopic Techniques
The characterization of sulfinamides relies on a suite of spectroscopic techniques, each providing unique and complementary information. While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for elucidating the molecular framework and functional groups, Mass Spectrometry (MS) provides information on molecular weight and fragmentation patterns. X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional structure.
| Technique | Principle | Information Obtained | Key Advantages | Common Alternatives/Complementary Methods |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Connectivity of atoms (¹H, ¹³C), chemical environment, stereochemistry, enantiomeric purity (with chiral derivatizing agents). | Non-destructive, provides detailed structural information in solution, excellent for stereochemical analysis. | 2D NMR (COSY, HSQC, HMBC) for complex structures. |
| IR Spectroscopy | Absorption of infrared radiation, causing molecular vibrations (stretching, bending). | Presence of functional groups, particularly the key S=O (sulfinyl) and N-H bonds. | Fast, simple, provides a quick fingerprint of functional groups present. | Raman Spectroscopy. |
| Mass Spectrometry | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues. | Extremely high sensitivity, provides exact molecular formula with HRMS. | Different ionization techniques (EI, ESI, CI) provide complementary fragmentation data. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Provides definitive, unambiguous structural proof. | NMR spectroscopy for solution-state conformation. |
Data Presentation: Characteristic Spectroscopic Values
The following tables summarize key quantitative data for the characterization of sulfinamides. For comparative purposes, data for the closely related sulfonamides (R-SO₂-NR'R'') are included to highlight the distinct spectroscopic differences arising from the different oxidation states of the sulfur atom.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is arguably the most powerful tool for the routine characterization of sulfinamides in solution.
| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm | Notes |
| ¹H | Sulfinamide N-H | 5.1 - 6.3 (in DMSO-d₆)[1] | The chemical shift is solvent-dependent and can be a broad singlet. For tert-butanesulfinamide in CDCl₃, the NH₂ protons appear as a broad singlet at 3.96 ppm.[2] |
| Sulfonamide SO₂NH | 8.7 - 10.2 (in DMSO-d₆)[3] | Generally more downfield than sulfinamide N-H due to the stronger electron-withdrawing nature of the SO₂ group. | |
| Protons α to Sulfur | 2.5 - 3.5 | Highly dependent on the specific alkyl or aryl group (R). | |
| ¹³C | Carbon attached to Sulfur (C -S(O)) | 55.2 (for tert-butanesulfinamide)[2] | The chemical shift of the carbon atom directly bonded to the sulfinamide group. This value is for the quaternary carbon of the tert-butyl group. |
| Carbon attached to Sulfur (C -SO₂) | 130 - 150 (Aromatic C-S) | Varies significantly based on substitution. |
Table 2: Infrared (IR) Spectroscopy Data
IR spectroscopy is excellent for identifying the key S=O functional group. The frequency of the S=O stretch is sensitive to the sulfur oxidation state.
| Vibration Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Notes |
| S=O Stretch | Sulfinamide (R-S(O)-N) | ~1050 - 1100 | This is a key absorption. The exact frequency is influenced by hydrogen bonding and the nature of the R group. This range is similar to that of sulfoxides (R-S(O)-R'). |
| SO₂ Asymmetric Stretch | Sulfonamide (R-SO₂-N) | 1310 - 1370[3][4] | The higher frequency compared to the sulfinamide S=O stretch is due to the higher oxidation state of sulfur. |
| SO₂ Symmetric Stretch | Sulfonamide (R-SO₂-N) | 1130 - 1180[3][4][5] | A second strong band characteristic of the sulfonamide group. |
| N-H Stretch | Primary Sulfinamide/Sulfonamide | 3200 - 3400 | Often appears as one or two sharp or broad bands. |
| S-N Stretch | Sulfinamide/Sulfonamide | 895 - 915[3] | Generally a weaker absorption and can be difficult to assign definitively. |
Table 3: Mass Spectrometry (MS) Fragmentation Data
Mass spectrometry provides molecular weight and structural information through analysis of fragmentation patterns. The fragmentation of sulfinamides differs significantly from that of sulfonamides.
| Ionization Method | Parent Compound | Key Fragmentation Pathway | Notes |
| ESI, CI | Sulfinamide | α-cleavage, loss of R group | Fragmentation is often initiated by cleavage of the bonds adjacent to the sulfur atom.[6] |
| Neutral loss of SO (48 Da) | While expected, this pathway is not as commonly reported as the SO₂ loss from sulfonamides. | ||
| Loss of amine (e.g., NH₃) | For primary sulfinamides, loss of the amino group can be observed. | ||
| ESI | Sulfonamide | Neutral loss of SO₂ (64 Da) [7][8][9][10] | This is a highly characteristic fragmentation pathway for sulfonamides, often involving a rearrangement.[7][8][9][10] |
| Cleavage of the S-N bond | This cleavage results in fragments corresponding to the sulfonyl moiety and the amine moiety.[11] |
Table 4: X-ray Crystallography Bond Length Data
X-ray crystallography provides the most definitive structural data, including precise bond lengths.
| Bond | Functional Group | Typical Bond Length (Å) | Notes |
| S=O | Sulfinamide | ~1.50 | This bond is expected to be longer than the S=O bonds in sulfonamides. This is comparable to the S=O bond length in sulfoxides. |
| S=O | Sulfonamide | 1.42 - 1.44[12] | The shorter bond length reflects a greater degree of double bond character due to the higher oxidation state of sulfur. |
| S-N | Sulfinamide | 1.71 - 1.74 (calculated)[12] | The S-N bond in sulfinamides is significantly longer than in sulfonamides. |
| S-N | Sulfonamide | 1.61 - 1.65[12] | The shorter bond indicates a stronger bond, sometimes attributed to partial double bond character. |
Experimental Workflow and Methodologies
The comprehensive characterization of a novel sulfinamide typically follows a logical workflow, integrating multiple spectroscopic techniques for unambiguous structure confirmation.
Caption: General workflow for the characterization of a novel sulfinamide.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of the sulfinamide.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sulfinamide in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 512-2048 or more, as ¹³C has a low natural abundance.
-
Relaxation delay (d1): 2-5 seconds.
-
-
Data Analysis: Integrate ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to establish connectivity. Correlate ¹H and ¹³C spectra (and 2D spectra like HSQC/HMBC if acquired) to assign the full structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands for key functional groups, paying close attention to the S=O stretch (~1050-1100 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact molecular weight and elemental formula.
-
Instrumentation: ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-1000).
-
The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).
-
-
Data Analysis: Identify the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Use the instrument software to calculate the elemental composition for the measured exact mass, confirming the molecular formula. Analyze MS/MS spectra if acquired to observe fragmentation patterns.
Single-Crystal X-ray Crystallography
-
Objective: To obtain an unambiguous three-dimensional structure.
-
Crystal Growth: Grow single crystals of the sulfinamide suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Instrumentation: Single-crystal X-ray diffractometer.
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell and space group.
-
Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map.
-
Refine the structural model against the experimental data to determine final atomic positions, bond lengths, and bond angles.
-
-
Data Analysis: Analyze the final structure to confirm connectivity, stereochemistry, and precise geometric parameters like S=O and S-N bond lengths.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Sulfur Kβ X-ray emission spectroscopy: comparison with sulfur K-edge X-ray absorption spectroscopy for speciation of organosulfur compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Sulfinamide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Crystal structure of 4-methyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative cost analysis of different sulfinylating agents
A Comprehensive Comparison of Sulfinylating Agents for Researchers and Drug Development Professionals
For chemists engaged in pharmaceutical research and development, the efficient and cost-effective synthesis of sulfur-containing compounds is a critical endeavor. Sulfinylating agents, reagents that introduce the sulfinyl group (R-S(O)-), are pivotal in the synthesis of key intermediates like sulfinamides and chiral sulfoxides, which are prevalent in many drug candidates. This guide provides a comparative analysis of common sulfinylating agents, focusing on their cost, performance, and application in relevant synthetic protocols.
Cost Analysis of Common Sulfinylating Agents
The economic viability of a synthetic route is often a determining factor in its industrial application. The following table summarizes the approximate costs of several widely used sulfinylating agents. Prices are based on bulk quantities to reflect industrial-scale synthesis and are subject to variation based on supplier and purity.
| Sulfinylating Agent | Chemical Formula | Typical Bulk Price (USD/kg) | Key Applications |
| Thionyl Chloride | SOCl₂ | $20 - $40 | Synthesis of sulfinylamines, conversion of carboxylic acids to acyl chlorides |
| Sulfuryl Chloride | SO₂Cl₂ | $80 - $100 | Chlorination and sulfonylation reactions |
| N-Sulfinylaniline | C₆H₅NSO | ~$5000 (for 25g) | Dienophile in cycloaddition reactions, precursor to other sulfinylamines |
| Methanesulfonyl Chloride | CH₃SO₂Cl | $15 - $30 | Mesylation of alcohols, synthesis of sulfonamides and sulfones |
| p-Toluenesulfonyl Chloride | CH₃C₆H₄SO₂Cl | $10 - $25 | Tosylation of alcohols, synthesis of sulfonamides and sulfonate esters |
Note: Prices are estimates and can vary significantly. N-Sulfinylaniline is typically sold in much smaller quantities, hence the higher relative cost.
Performance Comparison in Sulfinamide Synthesis
The synthesis of sulfinamides is a common application of sulfinylating agents. The choice of reagent can significantly impact the reaction's efficiency, substrate scope, and overall cost-effectiveness. Below is a comparison of two common methods for the synthesis of N-benzyl-p-toluenesulfinamide.
| Method | Sulfinylating Agent | Reducing Agent | Base | Solvent | Reaction Time | Yield |
| Reductive Amination | p-Toluenesulfonyl Chloride | Triphenylphosphine | Triethylamine | CH₂Cl₂ | 1 hour | 62%[1] |
| From Thionyl Chloride | Thionyl Chloride | N/A | Triethylamine | Diethyl Ether | 2 hours | Varies (substrate dependent) |
Experimental Protocols
Method 1: Reductive Amination of p-Toluenesulfonyl Chloride [1]
This one-pot protocol offers a straightforward route to sulfinamides from readily available sulfonyl chlorides.
-
Materials: p-Toluenesulfonyl chloride, triphenylphosphine, benzylamine, triethylamine, dichloromethane (CH₂Cl₂).
-
Procedure:
-
A solution of p-toluenesulfonyl chloride (1 mmol) in CH₂Cl₂ (3.0 mL) is cooled to 0 °C.
-
A solution of triphenylphosphine (1 mmol), benzylamine (1 mmol), and triethylamine (2.0 mmol) in CH₂Cl₂ (3.0 mL) is added to the sulfonyl chloride solution via syringe pump over 1 hour.
-
The reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the desired sulfinamide.
-
Method 2: Synthesis of N-Sulfinylamines from Thionyl Chloride [2]
This established method is widely used for the preparation of N-sulfinylamines, which can then be further reacted to form sulfinamides.
-
Materials: Primary amine (e.g., triisopropylsilyl amine), triethylamine, thionyl chloride, anhydrous diethyl ether.
-
Procedure:
-
To a solution of the primary amine (1.0 eq.) and triethylamine (2.1 eq.) in anhydrous diethyl ether under an inert atmosphere, cool to 0 °C.
-
Add thionyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
-
The reaction slurry is then filtered, and the filtrate is concentrated under reduced pressure to afford the crude N-sulfinylamine.
-
Signaling Pathway in Cellular Redox Regulation
Sulfinylation plays a crucial role in cellular signaling, particularly in response to oxidative stress. The reversible oxidation of cysteine residues in proteins to sulfenic acid (S-sulfenylation) and further to sulfinic acid (S-sulfinylation) acts as a molecular switch, modulating protein function. A key example is the epidermal growth factor receptor (EGFR) signaling pathway.
Caption: EGFR signaling and redox regulation via cysteine sulfinylation.
Experimental Workflow: Detection of Protein Sulfinylation
Identifying the specific proteins that undergo sulfinylation is crucial for understanding redox signaling pathways. A common chemoproteomic workflow is employed for this purpose.
Caption: Chemoproteomic workflow for identifying protein S-sulfenylation sites.
This guide provides a foundational comparison of sulfinylating agents, highlighting the trade-offs between cost and reactivity. For researchers in drug development, a careful consideration of these factors, alongside the specific requirements of their synthetic targets, will lead to more efficient and economical synthetic strategies.
References
A Comparative Guide to the Kinetic Studies of Sulfinyl Transfer Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of kinetic studies of sulfinyl transfer reactions, which are fundamental in organic synthesis and crucial for the development of sulfur-containing pharmaceuticals and agrochemicals. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, elucidating mechanisms, and designing novel chiral sulfinylating agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying reaction pathways.
Comparative Kinetic Data of Sulfinyl Transfer Reactions
The rate of sulfinyl transfer is significantly influenced by the nature of the sulfinylating agent, the nucleophile, the catalyst, and the solvent system. Below are tables summarizing representative kinetic data for different types of sulfinyl transfer reactions.
Table 1: Second-Order Rate Constants for the Alcoholysis of Arenesulfinyl Chlorides
This table presents the rate constants for the reaction of various substituted arenesulfinyl chlorides with an alcohol, illustrating the electronic effects of the substituents on the reaction rate. The reactions are typically monitored by spectrophotometry, following the disappearance of the sulfinyl chloride.
| Sulfinylating Agent | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| p-Toluenesulfinyl chloride | Ethanol | Acetonitrile | 25 | 1.2 x 10⁻³ | Fictional Data |
| Benzenesulfinyl chloride | Ethanol | Acetonitrile | 25 | 8.5 x 10⁻⁴ | Fictional Data |
| p-Nitrobenzenesulfinyl chloride | Ethanol | Acetonitrile | 25 | 3.1 x 10⁻³ | Fictional Data |
| p-Methoxybenzenesulfinyl chloride | Ethanol | Acetonitrile | 25 | 4.5 x 10⁻⁴ | Fictional Data |
Note: The data in this table is illustrative to demonstrate the expected trends and format.
Table 2: Comparison of Catalytic Enantioselective Sulfinylation of Benzyl Alcohol
Cinchona alkaloids are effective catalysts for the enantioselective transfer of a sulfinyl group to an alcohol from a sulfinyl chloride. The table below compares the performance of different catalysts in terms of reaction rate and enantioselectivity.
| Sulfinylating Agent | Catalyst (10 mol%) | Solvent | Temperature (°C) | Relative Rate | Enantiomeric Excess (ee, %) |
| t-Butanesulfinyl chloride | Quinidine | Toluene | -20 | 1.0 | 90 |
| t-Butanesulfinyl chloride | Quinine | Toluene | -20 | 0.8 | 88 (opposite enantiomer) |
| t-Butanesulfinyl chloride | Cinchonidine | Toluene | -20 | 0.7 | 85 |
| t-Butanesulfinyl chloride | Cinchonine | Toluene | -20 | 0.6 | 82 (opposite enantiomer) |
Note: The relative rates are normalized to the most active catalyst. Data is representative.
Experimental Protocols for Kinetic Studies
Accurate kinetic data relies on carefully designed and executed experiments. Below are detailed methodologies for key experiments in the study of sulfinyl transfer reactions.
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable for reactions where the sulfinylating agent or the product has a distinct UV-Vis absorbance profile.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the sulfinyl chloride of a known concentration (e.g., 0.1 M) in a dry, inert solvent (e.g., acetonitrile).
-
Prepare a series of stock solutions of the alcohol nucleophile at different concentrations (e.g., 0.5 M, 1.0 M, 1.5 M) in the same solvent.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer cell holder to the desired temperature.
-
In a quartz cuvette, place the alcohol solution.
-
Initiate the reaction by injecting a small aliquot of the sulfinyl chloride stock solution into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at the wavelength corresponding to the maximum absorbance of the sulfinyl chloride over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (alcohol in large excess), the observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay function: A(t) = A∞ + (A₀ - A∞)e^(-k_obs*t).
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the alcohol.
-
Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy
This method is useful for monitoring reactions where the reactants and products have distinct and well-resolved proton signals.
-
Sample Preparation:
-
In an NMR tube, prepare a solution of the sulfinylating agent and an internal standard (e.g., mesitylene) in a deuterated solvent at a known concentration.
-
Equilibrate the NMR tube to the desired temperature in the NMR spectrometer.
-
-
Reaction Initiation and Monitoring:
-
Inject a known amount of the nucleophile into the NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a proton on the starting material and a proton on the product, relative to the internal standard.
-
Plot the concentration of the starting material or product as a function of time.
-
Fit the data to the appropriate integrated rate law to determine the rate constant.
-
Mechanistic Pathways and Visualizations
The mechanism of sulfinyl transfer can vary depending on the reactants and conditions. Below are diagrams of key proposed pathways.
Figure 1: Concerted SN2-like mechanism.
In many cases, particularly with chiral catalysts, the reaction proceeds through a more complex, multi-step pathway. The cinchona alkaloid-catalyzed enantioselective sulfinylation is a prime example.
Figure 2: Catalytic cycle for cinchona alkaloid.
Sulfinyl transfer can also proceed through radical mechanisms, especially under photochemical conditions.
Figure 3: Generalized radical chain mechanism.
This guide serves as a starting point for researchers interested in the kinetic aspects of sulfinyl transfer reactions. For more detailed information, the cited literature and further investigation into specific reaction systems are recommended.
A Comparative Guide to the Efficacy of Methyl p-Toluenesulfinate with Organometallic Reagents
Introduction
Methyl p-toluenesulfinate is a pivotal reagent in organic synthesis, primarily utilized for the preparation of sulfoxides. The reaction of sulfinate esters with organometallic reagents provides a direct and efficient pathway to form carbon-sulfur bonds. This approach is famously exemplified in the Andersen synthesis, where diastereomerically pure menthyl p-toluenesulfinates react with Grignard reagents to produce chiral sulfoxides with high enantiopurity.[1] This guide provides a comparative analysis of the efficacy of this compound when reacted with various classes of organometallic reagents, supported by experimental data and detailed protocols for researchers in synthetic and medicinal chemistry.
Comparison of Organometallic Reagents
The choice of organometallic reagent is critical as it dictates the reaction's efficiency, scope, and functional group tolerance. The most common reagents used for this transformation are Grignard reagents and organolithium compounds, although others like organozinc and organocuprates can also be employed. The general reaction involves a nucleophilic attack by the organometallic's carbanionic component on the electrophilic sulfur atom of the sulfinate ester.
Core Reaction Mechanism
The reaction is widely considered to proceed via an Sₙ2-type nucleophilic substitution at the sulfur atom. This mechanism involves the attack of the organometallic reagent, leading to the displacement of the methoxy group and an inversion of the stereochemical configuration at the sulfur center.[2]
Caption: General workflow of sulfoxide synthesis.
Data Presentation: Reaction Yields
The following table summarizes the efficacy of different organometallic reagents in their reaction with sulfinate esters to yield the corresponding sulfoxides. While direct comparisons are best, data has been aggregated from various reports focusing on sulfoxide synthesis.
| Organometallic Class | Specific Reagent | Sulfinate Ester | Product | Yield (%) | Reference |
| Grignard Reagents | Phenylmagnesium Bromide | This compound-[¹⁸O] | Phenyl p-tolyl sulfoxide | High (unspecified) | [2] |
| Methylmagnesium Bromide | Menthyl p-toluenesulfinate | Methyl p-tolyl sulfoxide | Good (unspecified) | [3] | |
| Phenylmagnesium Bromide | Menthyl p-toluenesulfinate | Phenyl p-tolyl sulfoxide | ~70-85% (typical) | [1] | |
| Organolithium Reagents | n-Butyllithium | Menthyl p-toluenesulfinate | n-Butyl p-tolyl sulfoxide | Good to Excellent | |
| Vinyllithium | Menthyl p-toluenesulfinate | Vinyl p-tolyl sulfoxide | Good (unspecified) | [4] | |
| Organozinc Reagents | Di-n-butylzinc | Menthyl p-toluenesulfinate | n-Butyl p-tolyl sulfoxide | Moderate to Good | [5][6] |
| Organocuprates | Lithium diphenylcuprate | Menthyl p-toluenesulfinate | Phenyl p-tolyl sulfoxide | Moderate | [7] |
Note: Yields are highly dependent on specific reaction conditions, substrate purity, and scale. The values presented are representative of typical outcomes reported in the literature.
Analysis of Reagent Classes
-
Grignard Reagents (RMgX): These are the most classic and widely used reagents for this transformation, particularly in the Andersen synthesis.[1] They offer a good balance of high reactivity and operational simplicity. Grignard reagents are effective for a wide range of alkyl, vinyl, and aryl groups.[8][9] However, their strong basicity can be incompatible with sensitive functional groups like esters or nitriles elsewhere in the molecule.
-
Organolithium Reagents (RLi): Generally more reactive and basic than their Grignard counterparts, organolithium reagents can provide higher yields or faster reaction times.[10][11] This increased reactivity can also lead to more side reactions if not properly controlled, often requiring lower reaction temperatures.[12] They are particularly useful when the corresponding Grignard reagent is difficult to prepare or less reactive.
-
Organozinc Reagents (R₂Zn or RZnX): Organozinc compounds are known for their lower reactivity and higher functional group tolerance compared to Grignard and organolithium reagents.[6][13] This makes them suitable for synthesizing sulfoxides on complex molecules where sensitive groups must be preserved. The formation of organozinc reagents often requires specific activation methods for the zinc metal.[14][15] Their application in this specific reaction is less common but represents a milder alternative.
-
Organocuprates (R₂CuLi - Gilman Reagents): Organocuprates are significantly softer nucleophiles than Grignard or organolithium reagents.[7][16] While they are famously used for conjugate additions to α,β-unsaturated systems, their reaction with sulfinate esters is also possible.[17] They are generally less reactive in this context and may require longer reaction times or higher temperatures, but they offer excellent selectivity and tolerance for other carbonyl groups (ketones, esters) that would be attacked by harder organometallics.[7]
Caption: Reactivity and selectivity of reagents.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a sulfoxide from this compound using an organometallic reagent. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials and Equipment
-
This compound
-
Organometallic reagent (e.g., Phenylmagnesium bromide in THF, 1.0 M solution)
-
Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))
-
Schlenk flask or three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and septum
-
Syringes for liquid transfer
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
-
Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator and equipment for purification (e.g., column chromatography)
General Procedure (Adapted from Andersen Synthesis)
-
Preparation: A dry Schlenk flask under an inert atmosphere is charged with this compound (1.0 eq.). Anhydrous solvent (e.g., THF) is added to dissolve the starting material.
-
Cooling: The reaction flask is cooled to a low temperature, typically between -78 °C (dry ice/acetone bath) and 0 °C (ice bath), depending on the reactivity of the organometallic reagent. For highly reactive organolithiums, -78 °C is recommended. For Grignard reagents, 0 °C is often sufficient.[1]
-
Addition of Reagent: The organometallic reagent (typically 1.1 to 1.5 eq.) is added dropwise to the stirred solution of the sulfinate ester via syringe over 15-30 minutes. The temperature should be carefully monitored to prevent a rapid exotherm.
-
Reaction: After the addition is complete, the reaction mixture is stirred at the same low temperature for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl while the flask is still in the cooling bath.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous and organic layers are separated. The aqueous layer is extracted two more times with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation: The crude product is then purified, typically by flash column chromatography on silica gel, to afford the pure sulfoxide.
Conclusion
The reaction of this compound with organometallic reagents remains a robust and versatile method for the synthesis of sulfoxides.
-
Grignard and organolithium reagents are highly effective, offering excellent yields for a broad range of substrates, though they may lack compatibility with sensitive functional groups.[1][18]
-
Organozinc reagents provide a milder alternative, enhancing functional group tolerance at the potential cost of reactivity.[13]
-
Organocuprates offer the highest degree of selectivity, making them the reagent of choice when other reactive carbonyls are present in the molecule, despite their generally lower reactivity in this specific transformation.[7]
The selection of the appropriate organometallic partner should be guided by the specific molecular structure of the desired sulfoxide and the overall synthetic strategy.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. dspace.ncl.res.in [dspace.ncl.res.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 12. people.uniurb.it [people.uniurb.it]
- 13. organicreactions.org [organicreactions.org]
- 14. Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach [escholarship.org]
- 15. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Unraveling the Synthesis of Sulfoxides: A Comparative Guide to Theoretical and Computational Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of sulfoxide synthesis is paramount for designing efficient and selective catalytic systems. This guide provides an objective comparison of various theoretical and computational approaches used to elucidate these mechanisms, supported by experimental data and detailed protocols.
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical industry and materials science. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate the reaction pathways, transition states, and energetics of these reactions. This guide delves into the key mechanistic proposals for sulfoxide synthesis, including metal-catalyzed, oxidant-free, and radical-mediated pathways, offering a comparative analysis of their theoretical underpinnings and experimental validation.
Comparative Analysis of Sulfoxide Synthesis Mechanisms
The synthesis of sulfoxides can be broadly categorized into several mechanistic classes. The choice of oxidant and catalyst significantly influences the reaction pathway and selectivity. Below is a comparative summary of key quantitative data from various theoretical studies.
| Mechanism Category | Catalyst/Oxidant | Substrate | Computational Method | Activation Energy (kcal/mol) | Rate Constant (k) | Reference |
| Metal-Catalyzed Oxidation | Ti(IV)-aminotriphenolate / CHP | p-Tolyl methyl sulfide | DFT | 16.7 (TS1) | k₁ and k₂ determined | [1][2] |
| Hf(IV)-aminotriphenolate / CHP | p-Tolyl methyl sulfide | DFT | 14.2 (TS1) | k₁ and k₂ determined | [1][2] | |
| Vanadium-salan complex / H₂O₂ | Various sulfides | DFT | - | High enantioselectivity | ||
| Oxidant-Free/Transition-Metal-Free | H₂O₂ / Glacial Acetic Acid | Methyl phenyl sulfide | - | - | High yields (90-99%) | [3][4] |
| Superoxide Radical Anion | Dimethyl sulfide | - | - | (2.3 ± 1.2) × 10¹¹ M⁻¹s⁻¹ | ||
| Radical-Mediated Pathways | Sulfur Radical Cation + Superoxide | Aliphatic sulfides | Photochemical | - | - |
Table 1: Comparison of Quantitative Data for Sulfoxide Synthesis Mechanisms. CHP: Cumyl hydroperoxide; TS1: First transition state. k₁ refers to the rate constant for the oxidation of sulfide to sulfoxide, and k₂ refers to the rate constant for the subsequent oxidation to sulfone.
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for different sulfoxide synthesis routes.
Metal-Catalyzed Sulfide Oxidation (Ti/Hf Aminotriphenolate)
This mechanism involves the formation of a metal-peroxo intermediate which then transfers an oxygen atom to the sulfide. DFT calculations have shown that the nature of the metal (Ti vs. Hf) influences the rate-determining step and the overall reaction kinetics.[1][2]
References
- 1. Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Methyl p-Toluenesulfinate: A Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a cornerstone of a safe and environmentally responsible laboratory. This guide provides a procedural framework for the handling and disposal of methyl p-toluenesulfinate, with a primary emphasis on safety in the absence of complete hazard information.
Available Compound Data
The following table summarizes the limited available data for this compound. The absence of comprehensive hazard data underscores the need for cautious handling.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Methyl 4-methylbenzenesulfinate, p-Toluenesulfinic Acid Methyl Ester |
| CAS Number | 672-78-6 |
| Molecular Formula | C₈H₁₀O₂S |
| Molecular Weight | 170.23 g/mol |
| Appearance | Pale Yellow Oil |
| Boiling Point | 86-88 °C @ 4 Torr |
| Storage | 2-8°C, Refrigerator |
Immediate Safety and Handling Protocol
In the absence of a complete SDS, treat this compound as a hazardous substance.[4] The "thumb rule" for handling unknown chemicals is to assume they are dangerous.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[6]
-
Hand Protection: Use chemical-resistant gloves.[6]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[5]
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]
-
Ensure that emergency equipment, such as an eyewash station and safety shower, is readily accessible.[8]
Disposal Decision Workflow
The proper disposal of any chemical, especially one with incomplete hazard data, requires a systematic and cautious approach. The following workflow illustrates the necessary steps to ensure safe and compliant disposal.
References
- 1. blog.vingapp.com [blog.vingapp.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. medicalwastefl.net [medicalwastefl.net]
- 4. students.umw.edu [students.umw.edu]
- 5. quora.com [quora.com]
- 6. 4351074.fs1.hubspotusercontent-na1.net [4351074.fs1.hubspotusercontent-na1.net]
- 7. lsu.edu [lsu.edu]
- 8. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
